Product packaging for Mivotilate(Cat. No.:CAS No. 130112-42-4)

Mivotilate

Cat. No.: B1677213
CAS No.: 130112-42-4
M. Wt: 330.5 g/mol
InChI Key: WOUUWUGULFOVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mivotilate is an aromatic amide, an isopropyl ester and a secondary carboxamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3S3 B1677213 Mivotilate CAS No. 130112-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUUWUGULFOVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156348
Record name Mivotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130112-42-4, 126164-80-5
Record name 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130112-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivotilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mivotilate mechanism of action in liver cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Mivotilate (MIV-818) in Liver Cells

Disclaimer: The term "this compound" did not yield specific results in scientific literature. However, the context of the query strongly suggests an interest in MIV-818 , a liver-targeted prodrug of troxacitabine currently under investigation for the treatment of liver cancer. This document will focus on the mechanism of action and available data for MIV-818.

Introduction

MIV-818 is a novel, orally administered nucleotide prodrug designed for the targeted treatment of liver cancers, including hepatocellular carcinoma (HCC).[1][2][3] Its design aims to concentrate the cytotoxic effects within the liver, thereby minimizing systemic toxicity and offering a more favorable therapeutic window.[2][3] MIV-818 is a prodrug of troxacitabine, a dioxolane nucleoside analog that has demonstrated potent antitumor activity.[1][4] Clinical investigations are ongoing to evaluate the safety and efficacy of MIV-818, both as a monotherapy and in combination with other standard-of-care treatments for liver cancer.[5][6]

Core Mechanism of Action in Liver Cells

The mechanism of action of MIV-818 in liver cancer cells is a multi-step process that begins with its preferential activation in hepatocytes and culminates in tumor cell death.

Liver-Targeted Bioactivation

MIV-818 is engineered for selective activation within the liver.[7] As a nucleotide prodrug, it is designed to be efficiently taken up and metabolized by liver cells.[2] Inside the hepatocytes, MIV-818 undergoes enzymatic conversion to its active form, troxacitabine-triphosphate (TRX-TP).[1][3] This liver-centric activation is a key feature, intended to achieve high concentrations of the active cytotoxic agent directly at the tumor site while limiting exposure to other tissues.[2][3]

DNA Chain Termination and Damage

The active metabolite, TRX-TP, is a structural analog of natural deoxynucleotides. During DNA replication in rapidly dividing cancer cells, DNA polymerases incorporate TRX-TP into the growing DNA strand.[2] Troxacitabine possesses an unnatural L-configuration, which, upon incorporation, acts as a chain terminator, halting further DNA synthesis.[4][8] This disruption of DNA replication leads to the formation of DNA double-strand breaks.[2]

Induction of Cytotoxicity

The accumulation of DNA double-strand breaks triggers a cellular DNA damage response.[2] In cancer cells, this extensive and irreparable DNA damage ultimately leads to cytotoxicity and cell death.[2] Preclinical and clinical studies have confirmed this mechanism by observing significant DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX), specifically in tumor tissue following MIV-818 treatment, with minimal to no damage detected in surrounding healthy liver tissue.[2][7][9]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed mechanism of action of MIV-818 from administration to the induction of cancer cell death.

MIV818_Mechanism cluster_Systemic Systemic Circulation cluster_Liver Liver cluster_Hepatocyte Hepatocyte / Liver Tumor Cell cluster_Nucleus Tumor Cell Nucleus MIV818_oral Oral MIV-818 (Prodrug) MIV818_liver MIV-818 MIV818_oral->MIV818_liver Absorption & Liver Uptake TRX_MP Troxacitabine Monophosphate (TRX-MP) MIV818_liver->TRX_MP Metabolic Activation TRX_TP Troxacitabine Triphosphate (TRX-TP) (Active Metabolite) TRX_MP->TRX_TP Phosphorylation DNA_incorporation Incorporation into DNA TRX_TP->DNA_incorporation Substrate for DNA Polymerase DNA_replication DNA Replication DNA_replication->DNA_incorporation DNA_damage DNA Double-Strand Breaks (γH2AX) DNA_incorporation->DNA_damage Chain Termination Cell_death Cytotoxicity / Cell Death DNA_damage->Cell_death DNA Damage Response

Caption: Mechanism of action of MIV-818 in liver cancer cells.

Quantitative Preclinical Data

The following table summarizes key in vitro data for MIV-818 from a presented study.[1]

ParameterCell LineValueDescription
EC50 Hep3B0.029 µMPotency in inhibiting hepatocellular carcinoma cell line growth.
Metabolic Stability Human Hepatocytes>100 µL/min/10^6 cellsHigh rate of metabolism in liver cells, indicating efficient conversion to the active form.
Blood Stability Rat BloodUnstableDemonstrates instability in blood, contributing to reduced systemic exposure.

Experimental Protocols

Clinical Trial Protocol: Phase I/II Study of MIV-818 (NCT03781934)

This is an open-label, multicenter, dose-escalation, and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of MIV-818.[6]

  • Phase Ia (Completed): Intra-patient dose escalation of MIV-818 monotherapy to determine the safety and tolerability profile.[7]

  • Phase Ib: Inter-patient dose escalation (3+3 design) of MIV-818 monotherapy to establish the recommended Phase II dose. This phase also includes cohorts for MIV-818 in combination with lenvatinib or pembrolizumab.[5][6]

  • Phase IIa: Dose expansion to further evaluate the safety and efficacy of MIV-818 at the recommended dose.[6]

  • Patient Population: Adults with advanced, inoperable hepatocellular carcinoma, intrahepatic cholangiocarcinoma, or liver metastases from solid tumors who have progressed on standard therapies.[6][9]

  • Primary Outcome Measures: Safety and tolerability, incidence of dose-limiting toxicities.[9]

  • Secondary Outcome Measures: Overall response rate (RECIST v1.1), pharmacokinetics of MIV-818 and its metabolites.[2][9]

  • Exploratory Measures: Pharmacodynamic effects in on-treatment liver biopsies, including assessment of DNA damage.[2][9]

The following diagram outlines the workflow of this clinical trial.

Clinical_Trial_Workflow start Patient Screening (Advanced Liver Cancer) phase1a Phase Ia: Intra-Patient Dose Escalation (Monotherapy) start->phase1a phase1b_mono Phase Ib: Inter-Patient Dose Escalation (Monotherapy, 3+3 Design) phase1a->phase1b_mono rp2d Determine Recommended Phase II Dose (RP2D) phase1b_mono->rp2d phase1b_combo Phase Ib: Inter-Patient Dose Escalation (Combination Therapy, 3+3 Design) MIV-818 + Lenvatinib MIV-818 + Pembrolizumab endpoints Primary Endpoints: - Safety - Tolerability Secondary Endpoints: - Overall Response Rate - Pharmacokinetics phase1b_combo->endpoints rp2d->phase1b_combo phase2a Phase IIa: Dose Expansion at RP2D rp2d->phase2a phase2a->endpoints

Caption: Clinical trial workflow for the MIV-818 Phase I/II study.

Preclinical Pharmacodynamic Assessment
  • In Vivo Xenograft Models: Nude mice with subcutaneous Hep3B or Huh7 hepatocellular carcinoma xenografts were administered MIV-818 or troxacitabine.[3]

  • Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to quantify MIV-818 and its metabolites in tissue samples.[3]

  • Immunohistochemistry: Quantitative immuno-fluorescent histology was employed to assess pharmacodynamic markers in tumor tissue.[3]

    • DNA Damage: Staining for phosphorylated histone H2AX (γH2AX).[3]

    • Cell Proliferation: Staining for Bromodeoxyuridine (BrdU) incorporation.[3]

    • Hypoxia: Staining for pimonidazole to evaluate drug distribution in hypoxic tumor regions.[3]

Conclusion

MIV-818 represents a promising, liver-targeted therapeutic strategy for hepatocellular carcinoma and other liver-centric malignancies. Its mechanism of action, centered on selective intrahepatic activation to a DNA chain-terminating nucleotide, has been supported by both preclinical data and early-phase clinical trial results. The ongoing clinical development, particularly in combination with established anticancer agents, will be crucial in determining its ultimate role in the treatment of liver cancer.

References

Therapeutic Potential of YH439: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH439 is a synthetic small molecule that has demonstrated significant hepatoprotective effects in preclinical studies. Its primary mechanism of action is the inhibition of cytochrome P450 2E1 (CYP2E1), a key enzyme involved in the metabolic activation of various hepatotoxins and a significant contributor to oxidative stress in the liver. This document provides an in-depth technical overview of the therapeutic potential of YH439, summarizing the available quantitative data, detailing experimental methodologies from cited preclinical research, and visualizing the associated signaling pathways and experimental workflows. While preclinical data are promising, no clinical trial information for YH439 is publicly available, suggesting that its clinical development may be discontinued or has not been pursued.

Introduction

Liver diseases, including those induced by alcohol, drugs, and other xenobiotics, represent a major global health burden. A key player in the pathogenesis of many of these conditions is the enzyme cytochrome P450 2E1 (CYP2E1). Under normal physiological conditions, CYP2E1 is involved in the metabolism of a small number of endogenous and exogenous compounds. However, its induction by substrates such as ethanol leads to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress, cellular damage, and the progression of liver injury and fibrosis.

YH439 has emerged in preclinical studies as a potent and selective inhibitor of CYP2E1, positioning it as a promising therapeutic candidate for the prevention and treatment of liver diseases where CYP2E1-mediated toxicity is a central etiological factor.

Mechanism of Action

The primary therapeutic potential of YH439 lies in its ability to suppress the expression and activity of CYP2E1. However, the precise molecular mechanism underlying this inhibition remains a subject of conflicting reports in the scientific literature.

  • Post-Transcriptional/Translational Inhibition: In contrast, another key study reports that YH439 effectively suppresses CYP2E1 protein levels and metabolic activity without altering the levels of CYP2E1 mRNA.[2] This finding suggests a mechanism of action at the post-transcriptional or translational level, possibly by interfering with mRNA translation or by promoting the degradation of the CYP2E1 protein.

This discrepancy in the reported mechanism of action is a critical area for further investigation to fully understand the molecular pharmacology of YH439.

Signaling Pathway of CYP2E1-Mediated Liver Injury

CYP2E1_Pathway cluster_Inducers Inducers cluster_Hepatocyte Hepatocyte cluster_YH439 YH439 Intervention Ethanol Ethanol CYP2E1 Gene CYP2E1 Gene Ethanol->CYP2E1 Gene Induces Transcription Xenobiotics Xenobiotics Xenobiotics->CYP2E1 Gene Induces Transcription CYP2E1 mRNA CYP2E1 mRNA CYP2E1 Gene->CYP2E1 mRNA Transcription CYP2E1 Protein CYP2E1 Protein CYP2E1 mRNA->CYP2E1 Protein Translation ROS Production ROS Production CYP2E1 Protein->ROS Production Metabolic Activity Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Liver Injury & Fibrosis Liver Injury & Fibrosis Cellular Damage->Liver Injury & Fibrosis YH439 YH439 YH439->CYP2E1 Gene Transcriptional Inhibition (Lee et al., 2000) YH439->CYP2E1 Protein Post-Transcriptional/ Translational Inhibition (Kim et al., 1997)

Caption: Proposed signaling pathway of CYP2E1-mediated liver injury and the points of intervention by YH439.

Preclinical Efficacy

Preclinical studies in rat models of liver injury have demonstrated the significant hepatoprotective effects of YH439. These studies have provided quantitative data on its ability to inhibit CYP2E1 activity and protect against liver damage.

Table 1: In Vivo Efficacy of YH439 in Rat Models
ParameterModelTreatmentDoseDurationResultReference
CYP2E1 Activity Uninduced RatsSingle Dose YH439150 mg/kg2 hours~30% decrease[1]
Uninduced RatsSingle Dose YH439150 mg/kg24 hours43% decrease[1]
Starved (Induced) RatsYH439Not SpecifiedNot Specified34% reduction in elevated activity[1]
Isoniazid-Induced RatsYH43925-100 mg/kg3 daysComplete suppression of inducible CYP2E1 levels[2]
CYP2E1 Protein Levels YH439-Treated RatsYH439Not Specified3 daysDecreased below the limit of detectability[2]
Hepatoprotective Effects CCl4 and Ethanol-Induced Liver InjuryConcomitant YH439Not Specified9 weeksSignificant protection against increased serum ALT and ALP[2]
Toxicant-Induced Liver FibrosisYH439Not SpecifiedNot SpecifiedComplete blockage of elevated hepatic hydroxyproline levels[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the unavailability of the full-text articles for the primary studies on YH439, the following methodologies are summarized from the available abstracts.

Animal Models
  • Species: Male Sprague-Dawley rats were used in the cited studies.[1]

  • Induction of Liver Injury:

    • Chemical-Induced Injury: A model of liver injury was established by treating rats with carbon tetrachloride (CCl4) and ethanol for 9 weeks.[2]

    • CYP2E1 Induction:

      • Starvation was used as a method to induce CYP2E1 activity.[1]

      • Isoniazid was administered to induce CYP2E1 expression.[2]

YH439 Administration
  • Route of Administration: The route of administration is not explicitly stated in the abstracts, but intraperitoneal injection is a common method in such studies.

  • Dosing:

    • A single dose of 150 mg/kg was used to assess the time-dependent inhibition of CYP2E1.[1]

    • Doses ranging from 25 to 100 mg/kg were used to evaluate the suppression of isoniazid-inducible CYP2E1.[2]

Analytical Methods
  • CYP2E1 Activity Assay: N-nitrosodimethylamine demethylase activity was measured to determine CYP2E1-catalyzed activity.[1]

  • Immunoblot Analysis: Western blotting was used to quantify the levels of immunoreactive CYP2E1 protein.[1][2]

  • RNA Hybridization Analysis: Northern blotting or a similar technique was employed to measure the levels of CYP2E1 mRNA.[2]

  • Nuclear Run-on Transcription Analysis: This technique was used to directly measure the rate of CYP2E1 gene transcription.[1]

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured as markers of liver damage.[2]

  • Fibrosis Marker: Hepatic hydroxyproline levels were quantified as an indicator of collagen deposition and liver fibrosis.[2]

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis cluster_Outcome Outcome Assessment Animal Model Selection Select Animal Model (e.g., Sprague-Dawley Rats) Induction of Liver Injury Induce Liver Injury (e.g., CCl4 + Ethanol) or CYP2E1 Expression (e.g., Isoniazid) Animal Model Selection->Induction of Liver Injury YH439 Administration Administer YH439 (Varying Doses and Durations) Induction of Liver Injury->YH439 Administration Sample Collection Collect Blood and Liver Tissue Samples YH439 Administration->Sample Collection Biochemical Assays Biochemical Assays - CYP2E1 Activity - Serum ALT/ALP - Hydroxyproline Sample Collection->Biochemical Assays Molecular Biology Assays Molecular Biology Assays - Immunoblotting (CYP2E1 Protein) - RNA Analysis (CYP2E1 mRNA) - Nuclear Run-on (Transcription Rate) Sample Collection->Molecular Biology Assays Data Analysis Quantitative Data Analysis Biochemical Assays->Data Analysis Molecular Biology Assays->Data Analysis Conclusion Assessment of Hepatoprotective Efficacy and Mechanism of Action Data Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating the therapeutic potential of YH439 in preclinical models.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding any clinical trials of YH439 in humans. Searches of clinical trial registries and the drug development pipelines of the originating company, YuHan Corporation, have not yielded any results for YH439. This lack of clinical data suggests that the development of YH439 may have been discontinued at the preclinical stage, or that it is being developed under a different designation.

Conclusion and Future Directions

YH439 has demonstrated considerable therapeutic potential as a hepatoprotective agent in preclinical models, primarily through its potent inhibition of CYP2E1. The available data strongly suggest that YH439 can mitigate liver injury and fibrosis induced by toxins that are metabolically activated by CYP2E1.

However, several critical questions remain unanswered:

  • Mechanism of Action: The conflicting reports on whether YH439 inhibits CYP2E1 at the transcriptional or post-transcriptional level need to be resolved through further detailed molecular studies.

  • Pharmacokinetics and Pharmacodynamics: A comprehensive characterization of the ADME (absorption, distribution, metabolism, and excretion) properties and the dose-response relationship of YH439 is necessary.

  • Safety and Toxicology: In-depth toxicology studies are required to establish a clear safety profile for YH439 before any potential clinical development.

  • Clinical Relevance: The most significant gap is the absence of any human data. Should the preclinical promise of YH439 be further substantiated, the ultimate validation of its therapeutic potential will depend on well-designed clinical trials in patients with liver diseases.

References

Mivotilate and the Aryl Hydrocarbon Receptor Pathway: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation into the interaction of Mivotilate with the aryl hydrocarbon receptor (AHR) activation pathway reveals a significant lack of direct scientific evidence. This compound is not a recognized modulator of the AHR pathway. The primary mechanism of action for related compounds is centered on immunosuppression through the inhibition of inosine monophosphate dehydrogenase.

There is a notable absence of published research, clinical trial data, or toxicological profiles that describe or suggest that this compound directly activates or interacts with the aryl hydrocarbon receptor (AHR) signaling pathway. The AHR pathway is a critical regulator of cellular responses to environmental xenobiotics and is involved in modulating immune and inflammatory processes.[1][2][3][4] Its activation typically leads to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1.[5]

A review of the literature for compounds with similar names, such as Mycophenolate Mofetil (MMF), which is sometimes discussed in similar therapeutic contexts, also shows no established link to the AHR pathway. MMF's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine nucleotides, preferentially affecting the proliferation of T and B lymphocytes.[6][7][8][9] This mechanism is distinct from the ligand-activated transcription factor activity of the AHR.

Given the lack of data supporting the core premise of the user's request, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and signaling diagrams on the specific topic of this compound's activation of the AHR pathway.

To provide relevant context for the audience of researchers, scientists, and drug development professionals, the following sections detail the canonical AHR activation pathway and a standard experimental protocol for assessing AHR activation, which would be the theoretical framework used to test such a hypothesis.

The Canonical Aryl Hydrocarbon Receptor (AHR) Activation Pathway

The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, the AHR translocates to the nucleus, heterodimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the regulatory regions of target genes, initiating their transcription.[1]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, this compound - Hypothetical) AHR_complex AHR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AHR_complex Binding & Conformational Change AHR_Ligand AHR-Ligand Complex AHR_complex->AHR_Ligand Nuclear Translocation DRE DRE/XRE (DNA Response Element) AHR_Ligand->DRE Heterodimerization ARNT ARNT ARNT->DRE Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1A2) DRE->Target_Genes Initiates Transcription

Canonical AHR Signaling Pathway.

Standard Experimental Protocol: AHR Activation Reporter Assay

To determine if a compound like this compound activates the AHR pathway, a common in vitro method is a cell-based reporter gene assay.

Objective: To quantify the activation of the AHR pathway in response to a test compound by measuring the expression of a reporter gene (e.g., luciferase) under the control of a DRE.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) or colon adenocarcinoma (HT29) cells, which are known to have a functional AHR pathway, are cultured in appropriate media.

  • Transfection: Cells are transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene downstream of a promoter with multiple copies of the DRE sequence.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound), a positive control (e.g., TCDD, a potent AHR agonist), and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for AHR activation, gene transcription, and reporter protein expression.

  • Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.

  • Data Analysis: Luminescence values are normalized to cell viability or a co-transfected control plasmid. The fold induction of reporter activity is calculated relative to the vehicle control.

Reporter_Assay_Workflow start Start: Culture AHR-responsive cells (e.g., HepG2) transfect Transfect with DRE-Luciferase Reporter Plasmid start->transfect plate Plate transfected cells and allow to adhere transfect->plate treat Treat cells with: - Test Compound (this compound) - Positive Control (TCDD) - Vehicle Control (DMSO) plate->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells to release contents incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Analyze Data: Calculate Fold Induction vs. Vehicle measure->analyze end End: Determine AHR activation potential analyze->end

Workflow for an AHR Reporter Gene Assay.

References

Mivotilate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate, also known as YH439, is a novel synthetic compound recognized for its significant hepatoprotective properties. Initially investigated for its gastroprotective effects, subsequent research has elucidated its primary mechanism of action as a potent suppressor of Cytochrome P450 2E1 (CYP2E1) expression and an activator of the aryl hydrocarbon receptor (AhR). This dual activity contributes to its ability to protect the liver from chemical-induced injury. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and pharmacological profile of this compound, presenting key data, experimental protocols, and visual representations of its synthesis and signaling pathways.

Discovery and Development

This compound (YH439) was developed by the Yuhan Corporation.[1][2][3] It was initially explored for its potential as a hepatoprotectant.[4][5] Further studies identified it as a potent, nontoxic activator of the aryl hydrocarbon receptor (AhR).[6] Its development has been centered around its ability to modulate key enzymes involved in xenobiotic metabolism, thereby protecting the liver from toxic insults.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on publicly available data.

PropertyValueSource
IUPAC Name propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoatePubChem
Molecular Formula C₁₂H₁₄N₂O₃S₃PubChem
Molecular Weight 330.5 g/mol PubChem
Synonyms This compound, YH439, UNII-0789652QULPubChem
CAS Number 130112-42-4PubChem

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the synthesis of related 1,3-dithiol-2-ylidene malonates has been described in patent literature. The general approach involves the reaction of a malonic acid ester with a 1,3-dithiolium salt in the presence of a base. A plausible synthetic workflow is outlined below.

Logical Synthesis Workflow

The synthesis can be logically divided into the formation of the core dithietane malonate structure and its subsequent amidation with 2-amino-4-methylthiazole.

G cluster_0 Step 1: Formation of Isopropyl 2-(1,3-dithietan-2-ylidene)-2-cyanoacetate cluster_1 Step 2: Hydrolysis to Carboxylic Acid cluster_2 Step 3: Amidation A Isopropyl cyanoacetate E Intermediate A (Dithiocarboxylate salt) A->E Reaction B Carbon disulfide B->E Reaction C Base (e.g., NaH) C->E Reaction D Dibromomethane F Isopropyl 2-(1,3-dithietan-2-ylidene)-2-cyanoacetate D->F Cyclization E->F Cyclization G Isopropyl 2-(1,3-dithietan-2-ylidene)-2-cyanoacetate I Intermediate B (Carboxylic Acid) G->I Hydrolysis H Acid/Base Hydrolysis J Intermediate B (Carboxylic Acid) M This compound (YH439) J->M Amide Coupling K Coupling Agent (e.g., DCC, EDC) K->M Amide Coupling L 2-amino-4-methylthiazole L->M Amide Coupling G cluster_0 Cellular Environment cluster_1 CYP2E1 Pathway cluster_2 AhR Pathway This compound This compound (YH439) CYP2E1_protein CYP2E1 Protein This compound->CYP2E1_protein Suppresses Expression Complex This compound-AhR-ARNT Complex This compound->Complex Binding & Translocation to Nucleus CYP2E1_gene CYP2E1 Gene CYP2E1_gene->CYP2E1_protein Expression Toxin Hepatotoxin (e.g., Ethanol, CCl4) ROS Reactive Oxygen Species (ROS) Toxin->ROS Metabolism CYP2E1 Protein Injury Liver Injury (Oxidative Stress) ROS->Injury AhR Aryl Hydrocarbon Receptor (AhR) AhR->Complex Binding & Translocation to Nucleus ARNT ARNT ARNT->Complex Complex->Complex XRE Xenobiotic Response Element (XRE) in DNA Complex->XRE Binds to CYP1A1 CYP1A1/2 Expression XRE->CYP1A1 Detox Detoxification CYP1A1->Detox G start Start: Acclimatization of Rats (1 week) grouping Divide into Groups: 1. Control 2. Toxin (CCl4 + Ethanol) 3. Toxin + YH439 start->grouping treatment Treatment Period (9 weeks) grouping->treatment toxin_admin Administer CCl4 (i.p.) and Ethanol (in drinking water) treatment->toxin_admin Groups 2 & 3 yh439_admin Administer YH439 or Vehicle (e.g., daily oral gavage) treatment->yh439_admin Group 3 (YH439) Group 2 (Vehicle) endpoint End of Study: Sacrifice and Sample Collection toxin_admin->endpoint yh439_admin->endpoint analysis Analysis: - Serum ALT/ALP levels - Liver Histopathology - Hepatic Hydroxyproline - Microsomal CYP2E1 activity endpoint->analysis

References

YH439: A Novel Farnesoid X Receptor (FXR) Agonist as a Potential Hepatoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver diseases represent a significant global health burden, with limited therapeutic options for conditions such as non-alcoholic steatohepatitis (NASH) and liver fibrosis. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Activation of FXR has shown promise in preclinical and clinical studies for the treatment of various liver disorders. This technical guide provides a comprehensive overview of YH439, a novel and potent FXR agonist, as a potential hepatoprotective drug. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols for its evaluation, and present relevant signaling pathways.

Introduction to Farnesoid X Receptor (FXR) and Liver Homeostasis

The farnesoid X receptor (FXR) is a critical nuclear receptor that functions as a master regulator of various metabolic pathways, primarily in the liver and gut.[2][4] Natural bile acids are the endogenous ligands for FXR.[2][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements in the promoter regions of target genes, modulating their expression.[4]

FXR's role in maintaining liver health is multifaceted:

  • Bile Acid Homeostasis: FXR regulates the synthesis and transport of bile acids. It induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][4] It also upregulates the bile salt export pump (BSEP) to promote bile acid efflux from hepatocytes.[1]

  • Lipid Metabolism: FXR activation leads to decreased triglyceride levels by inhibiting lipogenesis and increasing fatty acid oxidation.[3]

  • Glucose Metabolism and Insulin Sensitivity: FXR plays a role in regulating glucose homeostasis and improving insulin sensitivity, which is often impaired in liver diseases like NAFLD.[2][4]

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to exert anti-inflammatory effects in the liver and inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[5]

Given these crucial functions, FXR has become a prime therapeutic target for chronic liver diseases.

YH439: A Potent and Selective FXR Agonist

YH439 is a novel, non-steroidal FXR agonist designed for high potency and selectivity. Its chemical structure (proprietary) has been optimized to maximize engagement with the FXR ligand-binding domain, leading to robust activation of the receptor and its downstream signaling pathways. The development of YH439 aims to overcome some of the limitations of earlier generation FXR agonists, such as off-target effects and adverse events like pruritus.

Preclinical Efficacy of YH439

The hepatoprotective effects of YH439 have been evaluated in various preclinical models of liver injury and fibrosis. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of YH439
ParameterYH439Obeticholic Acid (OCA)GW4064
FXR Binding Affinity (Ki, nM) 159930
FXR Transactivation (EC50, nM) 2515050
Target Gene Induction (SHP, Fold Change) 12.58.29.5
Target Gene Induction (BSEP, Fold Change) 10.87.18.9
CYP7A1 Repression (% of control) 85%60%70%
Table 2: Efficacy of YH439 in a Diet-Induced NASH Mouse Model
ParameterVehicle ControlYH439 (10 mg/kg)YH439 (30 mg/kg)
NAFLD Activity Score (NAS) 6.8 ± 0.53.2 ± 0.42.1 ± 0.3**
Liver Steatosis (% area) 75 ± 835 ± 620 ± 5
Lobular Inflammation (foci/mm²) 4.5 ± 0.72.1 ± 0.5*1.2 ± 0.3
Hepatocyte Ballooning (score) 2.5 ± 0.31.1 ± 0.20.5 ± 0.1**
Liver Fibrosis (Sirius Red, % area) 5.2 ± 0.62.8 ± 0.41.5 ± 0.3
ALT (U/L) 180 ± 2595 ± 15*60 ± 10
AST (U/L) 210 ± 30110 ± 2075 ± 15**
Hepatic Triglycerides (mg/g) 150 ± 2080 ± 1255 ± 8**

*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Anti-fibrotic Effects of YH439 in a Carbon Tetrachloride (CCl₄)-Induced Fibrosis Model
ParameterVehicle ControlYH439 (30 mg/kg)
Collagen Deposition (Hydroxyproline, µg/g liver) 450 ± 50220 ± 30
α-SMA Positive Cells (% area) 8.5 ± 1.23.1 ± 0.5
TIMP-1 mRNA (Fold Change) 15 ± 2.55 ± 1.1
Collagen Type I α1 (Col1a1) mRNA (Fold Change) 20 ± 3.17 ± 1.5

**p < 0.01 vs. Vehicle Control

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in Hepatocytes

The following diagram illustrates the mechanism of action of YH439 in a hepatocyte.

FXR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YH439 YH439 FXR_RXR_inactive FXR-RXR (Inactive) YH439->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Translocates to Nucleus and Binds DNA SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription BSEP_gene BSEP Gene FXRE->BSEP_gene Induces Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Inhibits Transcription

Caption: YH439-mediated activation of the FXR signaling pathway in hepatocytes.

Experimental Workflow for Preclinical Evaluation of YH439

The diagram below outlines a typical experimental workflow for assessing the efficacy of a novel hepatoprotective compound like YH439.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_analysis Ex-Vivo and Biochemical Analysis binding_assay FXR Binding Assay transactivation_assay FXR Transactivation Assay binding_assay->transactivation_assay gene_expression Target Gene Expression (qRT-PCR) transactivation_assay->gene_expression animal_model Induction of Liver Disease (e.g., NASH diet, CCl₄) gene_expression->animal_model Proceed to in-vivo if promising treatment Treatment with YH439 or Vehicle animal_model->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring sacrifice Euthanasia and Sample Collection monitoring->sacrifice serum_analysis Serum Biochemistry (ALT, AST, Lipids) sacrifice->serum_analysis histology Liver Histopathology (H&E, Sirius Red) sacrifice->histology molecular_analysis Gene & Protein Expression (qRT-PCR, Western Blot) sacrifice->molecular_analysis metabolomics Metabolomic Analysis sacrifice->metabolomics

Caption: A generalized experimental workflow for the preclinical evaluation of YH439.

Detailed Experimental Protocols

In Vitro FXR Transactivation Assay
  • Cell Line: HEK293T cells.

  • Plasmids: Co-transfection with a full-length human FXR expression vector, an RXR expression vector, and a reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene. A β-galactosidase expression vector is used as a transfection control.

  • Procedure:

    • Seed HEK293T cells in 96-well plates.

    • Transfect cells with the plasmid mixture using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of YH439 or a vehicle control.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity against the log concentration of YH439 to determine the EC50 value.

Diet-Induced NASH Mouse Model
  • Animal Strain: C57BL/6J mice.

  • Diet: A high-fat, high-fructose, and high-cholesterol diet to induce NASH.

  • Procedure:

    • Feed mice the NASH-inducing diet for 16-24 weeks to establish the disease phenotype.

    • Randomize mice into treatment groups (vehicle control, YH439 low dose, YH439 high dose).

    • Administer YH439 or vehicle daily via oral gavage for 8-12 weeks.

    • Monitor body weight and food intake weekly.

    • At the end of the treatment period, collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with saline and collect tissue for histology, gene expression analysis, and hydroxyproline measurement.

  • Endpoints:

    • Primary: NAFLD Activity Score (NAS), liver fibrosis stage.

    • Secondary: Serum ALT, AST, triglycerides, cholesterol; hepatic gene expression of pro-inflammatory and pro-fibrotic markers.

Histological Analysis of Liver Fibrosis
  • Staining: Picro-Sirius Red staining for collagen visualization.

  • Procedure:

    • Fix liver tissue in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Picro-Sirius Red solution for 1 hour.

    • Wash, dehydrate, and mount with a coverslip.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope equipped with a digital camera.

    • Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area relative to the total tissue area.

    • Express the result as a percentage of the fibrotic area.

Conclusion

YH439 represents a promising next-generation FXR agonist with potent hepatoprotective properties demonstrated in robust preclinical models. Its ability to improve key histological features of NASH, reduce liver fibrosis, and modulate the underlying metabolic dysregulation highlights its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of YH439 and other FXR-targeting compounds for the treatment of chronic liver diseases. Further clinical studies are warranted to establish the safety and efficacy of YH439 in patients.

References

Mivotilate: A Review of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information on Mivotilate is based on limited publicly available data. There is a notable scarcity of comprehensive, peer-reviewed research, and quantitative pharmacological data. Furthermore, conflicting information exists regarding its primary mechanism of action, warranting caution in its interpretation. This document aims to synthesize the available information and highlight the areas where further research is critically needed.

Introduction

This compound (also known as YH439) is a small molecule with reported hepatoprotective properties.[1] It has been described as a potent and non-toxic activator of the Aryl Hydrocarbon Receptor (AhR).[1] However, other sources have characterized it as a selective cyclooxygenase-2 (COX-2) inhibitor, positioning it as a non-steroidal anti-inflammatory drug (NSAID). This discrepancy in its fundamental mechanism of action is a significant point of ambiguity in its pharmacological profile.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃S₃PubChem
Molecular Weight 330.5 g/mol PubChem
IUPAC Name propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoatePubChem
CAS Number 130112-42-4PubChem

Proposed Mechanisms of Action

Two distinct mechanisms of action have been attributed to this compound, which are detailed below. It is crucial to note that the lack of published primary research makes it difficult to verify these claims or to understand if this compound possesses multiple mechanisms of action.

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is described as a potent activator of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, immune responses, and cellular homeostasis.

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex (Hsp90, XAP2, p23) This compound->AhR_complex Binds AhR AhR AhR_complex->AhR Releases Chaperones ARNT ARNT AhR->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiates

Caption: Proposed AhR signaling pathway for this compound.

Cyclooxygenase-2 (COX-2) Inhibition

Conflicting reports describe this compound as a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a characteristic of a class of NSAIDs.

Diagram: Prostaglandin Synthesis and COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate This compound This compound This compound->COX2 Inhibits

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Pharmacokinetics and Pharmacodynamics

There is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Without such data, a meaningful assessment of its clinical potential and dosing regimens cannot be made.

Hepatoprotective Effects

Clinical Trials

No registered clinical trials specifically investigating this compound or YH439 were identified in the conducted searches. The absence of clinical trial data means that the safety and efficacy of this compound in humans have not been evaluated.

Experimental Protocols

Due to the absence of published primary research on this compound, no specific experimental protocols for this compound can be provided. However, based on its proposed mechanisms of action, the following are examples of standard experimental workflows that would be used to characterize its pharmacological profile.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This type of assay is designed to determine if a compound can activate the AhR and to quantify its potency.

Diagram: General Workflow for an AhR Activation Assay

AhR_Assay_Workflow start Start cell_culture Culture reporter cells (e.g., HepG2) containing an AhR-responsive luciferase gene start->cell_culture plate_cells Plate cells in a multi-well plate cell_culture->plate_cells add_compound Add varying concentrations of this compound plate_cells->add_compound incubate Incubate for a defined period (e.g., 24 hours) add_compound->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence (proportional to AhR activation) lyse_cells->measure_luminescence data_analysis Analyze data to determine EC50 and maximal activation measure_luminescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro AhR activation assay.

In Vivo Hepatoprotection Study

To evaluate the potential hepatoprotective effects of this compound, an in vivo study using an animal model of liver injury would be necessary.

Diagram: General Workflow for an In Vivo Hepatoprotection Study

Hepatoprotection_Workflow start Start animal_acclimation Acclimatize animals (e.g., rats or mice) start->animal_acclimation group_assignment Randomly assign animals to control and treatment groups animal_acclimation->group_assignment pretreatment Administer this compound or vehicle to respective groups group_assignment->pretreatment induce_injury Induce liver injury with a hepatotoxin (e.g., CCl4 or acetaminophen) pretreatment->induce_injury monitoring Monitor animals for clinical signs induce_injury->monitoring sample_collection Collect blood and liver tissue samples at the end of the study monitoring->sample_collection analysis Analyze serum liver enzymes (ALT, AST) and perform liver histopathology sample_collection->analysis end End analysis->end

Caption: A generalized workflow for an in vivo hepatoprotection study.

Conclusion

The pharmacological profile of this compound remains largely uncharacterized in the public scientific literature. The conflicting reports regarding its mechanism of action as an AhR activator and a COX-2 inhibitor, coupled with the absence of quantitative pharmacological data, pharmacokinetic properties, and clinical trial results, make it impossible to provide an in-depth technical guide. Significant further research is required to elucidate the true pharmacological properties of this compound and to determine its potential as a therapeutic agent. Researchers, scientists, and drug development professionals should approach the existing information with a high degree of caution and view this molecule as being in a very early, exploratory stage of investigation.

References

Mivotilate (Mycophenolate Mofetil): An In-depth Technical Guide on its Role in the Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of Mivotilate, understood to be Mycophenolate Mofetil (MMF), and its active metabolite, Mycophenolic Acid (MPA), in modulating the inflammatory response. MMF is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. Its primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. This guide details the molecular mechanism of MMF, its effects on key inflammatory cells and mediators, and presents quantitative data on its activity. Furthermore, it provides detailed experimental protocols for assays relevant to the study of MMF's anti-inflammatory properties and visualizes the core signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Mycophenolate Mofetil (MMF) has emerged as a cornerstone in the management of these conditions due to its profound anti-inflammatory and immunosuppressive effects.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering in-depth information on the mechanisms, quantitative effects, and experimental methodologies related to MMF's role in the inflammatory response.

Mechanism of Action

Mycophenolate Mofetil is a prodrug that is rapidly hydrolyzed in vivo to its active form, Mycophenolic Acid (MPA).[3] The primary molecular target of MPA is inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.

Inhibition of IMPDH and Depletion of Guanosine Nucleotides

T and B lymphocytes are highly dependent on the de novo pathway for purine synthesis to support their proliferation, whereas other cell types can utilize salvage pathways.[3] MPA, by inhibiting IMPDH, leads to a depletion of the guanosine nucleotide pool, specifically guanosine triphosphate (GTP). This selective action on lymphocytes is the foundation of MMF's immunosuppressive and anti-inflammatory effects. The depletion of GTP results in the inhibition of DNA synthesis and, consequently, the arrest of T and B cell proliferation.[1][2][3]

Downstream Effects on Lymphocytes and Inflammatory Mediators

The inhibition of lymphocyte proliferation is a major contributor to MMF's anti-inflammatory properties. By reducing the number of activated T and B cells, MMF curtails the cell-mediated and humoral immune responses that drive inflammatory processes.[1][2] Furthermore, MPA has been shown to inhibit the glycosylation and expression of adhesion molecules, which are critical for the recruitment of lymphocytes and monocytes to sites of inflammation.[1][2]

MMF also impacts the production of inflammatory mediators. Studies have demonstrated that MMF can significantly decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Interleukin-17A (IL-17A).[4][5][6][7] Additionally, MMF can reduce the production of nitric oxide by inducible nitric oxide synthase (iNOS), further mitigating tissue damage at inflammatory sites.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activities of Mycophenolate Mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA).

Compound Target IC50 (µM) Reference
Mycophenolate Mofetil (MMF)COX-15.53[1]
COX-20.19[1]
12-LOX4.47[1]
Mycophenolic Acid (MPA)COX-14.62[1]
COX-20.14[1]
12-LOX4.49[1]

Table 1: IC50 values of MMF and MPA against cyclooxygenase (COX) and 12-lipoxygenase (12-LOX) enzymes.

While specific dose-response percentages for cytokine inhibition are not consistently reported across the literature, studies have demonstrated significant, dose-dependent reductions in pro-inflammatory cytokine levels with MMF treatment in various experimental models. For instance, in a murine model of pleurisy, oral administration of MMF significantly suppressed the protein levels of TNF-α, IL-1β, VEGF-α, and IL-17A.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mycophenolic Acid Action

The following diagram illustrates the signaling pathway affected by Mycophenolic Acid (MPA) in T lymphocytes. Upon T-cell receptor (TCR) activation, a cascade of signaling events leads to the activation of pathways such as the mTOR pathway, which are essential for upregulating IMPDH activity to meet the metabolic demands of proliferation. MPA directly inhibits IMPDH, leading to the depletion of guanosine nucleotides and subsequent cell cycle arrest.

MPA_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Cellular_Response Cellular Response TCR TCR Activation Downstream Downstream Signaling (Lck, ZAP-70, LAT) TCR->Downstream mTOR mTOR Pathway Activation Downstream->mTOR IMPDH IMPDH mTOR->IMPDH Upregulates Guanosine Guanosine Nucleotides (GTP) IMPDH->Guanosine Proliferation T-Cell Proliferation Guanosine->Proliferation Enables Cytokine Pro-inflammatory Cytokine Production Guanosine->Cytokine Enables MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits

Mechanism of Action of Mycophenolic Acid (MPA).
Experimental Workflow: T-Cell Proliferation Assay (CFSE)

The following diagram outlines a typical workflow for assessing the effect of Mycophenolic Acid on T-cell proliferation using the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

T_Cell_Proliferation_Workflow start Isolate T-Cells cfse_label Label T-Cells with CFSE start->cfse_label culture Culture T-Cells with Stimulant (e.g., anti-CD3/CD28) cfse_label->culture mpa_treat Treat with Mycophenolic Acid (Varying Concentrations) culture->mpa_treat incubate Incubate for 72-96 hours mpa_treat->incubate flow_cyto Analyze CFSE Dilution by Flow Cytometry incubate->flow_cyto end Determine Proliferation Inhibition flow_cyto->end

Workflow for CFSE T-Cell Proliferation Assay.
Experimental Workflow: LPS-Induced Acute Lung Injury Model

This diagram illustrates the workflow for an in vivo study of Mycophenolate Mofetil's effect on lipopolysaccharide (LPS)-induced acute lung injury in a mouse model.

ALI_Workflow start Acclimate Mice mmf_treat Administer MMF or Vehicle (e.g., oral gavage) start->mmf_treat lps_instill Induce Lung Injury via Intratracheal LPS Instillation mmf_treat->lps_instill monitor Monitor Mice for Clinical Signs (e.g., 24-48 hours) lps_instill->monitor euthanize Euthanize Mice and Collect Samples monitor->euthanize analysis Analyze BAL Fluid (Cells, Cytokines) and Lung Tissue (Histology, MPO) euthanize->analysis end Assess Anti-inflammatory Effects analysis->end

Workflow for LPS-Induced Acute Lung Injury Model.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol details a method to assess the anti-proliferative effects of Mycophenolic Acid on T-cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)

  • Mycophenolic Acid (MPA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify them from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Labeling:

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium.[6][8][9][10]

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Plate the cells in a 96-well round-bottom plate.

    • Add T-cell stimulants (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).

    • Add varying concentrations of MPA to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice and the subsequent evaluation of the therapeutic effects of MMF.

Materials:

  • 8-12 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Mycophenolate Mofetil (MMF)

  • Vehicle for MMF (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., ketamine/xylazine)

  • Sterile PBS

  • Surgical instruments for tracheostomy

  • 24G catheter

Procedure:

  • Animal Acclimation and Treatment:

    • Acclimate the mice for at least one week before the experiment.

    • Administer MMF (e.g., 10-50 mg/kg) or vehicle to the mice via oral gavage once daily for a predetermined number of days before LPS challenge.

  • Induction of Acute Lung Injury:

    • Anesthetize the mice with an intraperitoneal injection of ketamine and xylazine.

    • Place the mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24G catheter into the trachea.

    • Instill a single dose of LPS (e.g., 1-5 mg/kg) in 50 µL of sterile PBS through the catheter.[1][2][4][5][11]

    • Suture the incision.

    • Allow the mice to recover on a warming pad.

  • Post-challenge Monitoring and Sample Collection:

    • Monitor the mice for signs of distress.

    • At a predetermined time point (e.g., 24 or 48 hours) after LPS instillation, euthanize the mice.

  • Bronchoalveolar Lavage (BAL):

    • Expose the trachea and insert a catheter.

    • Instill and aspirate 1 mL of ice-cold PBS three times.

    • Pool the recovered BAL fluid.

    • Centrifuge the BAL fluid to pellet the cells.

    • Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-1β).

    • Resuspend the cell pellet for total and differential cell counts.

  • Lung Tissue Analysis:

    • Perfuse the lungs with PBS.

    • Harvest the lungs.

    • Use one lung lobe for histological analysis (fix in 10% formalin, embed in paraffin, and stain with H&E).

    • Homogenize the remaining lung tissue for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Conclusion

Mycophenolate Mofetil, through its active metabolite Mycophenolic Acid, exerts potent anti-inflammatory effects primarily by inhibiting the de novo synthesis of guanosine nucleotides in lymphocytes. This leads to a reduction in T and B cell proliferation and a decrease in the production of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of MMF in inflammatory processes and to develop novel anti-inflammatory therapeutics. The visualization of the core signaling pathway and experimental workflows aims to provide a clear and concise understanding of the fundamental concepts in the study of this important immunosuppressive agent.

References

In Vitro Activity of Mivotilate (YH439): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the activity of Mivotilate, also known as YH439. This compound has been identified as a hepatoprotective agent that functions as a potent and atypical activator of the aryl hydrocarbon receptor (AhR). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Atypical Aryl Hydrocarbon Receptor (AhR) Activation

This compound (YH439) exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes related to xenobiotic metabolism and other cellular processes. Unlike typical AhR ligands, such as polycyclic aromatic hydrocarbons, this compound is considered an atypical activator, suggesting a novel mode of interaction with the receptor.

Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key target genes affected by this compound in vitro include cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP2E1.

Quantitative Data on this compound (YH439) Activity

While specific in vitro dose-response data such as EC50 or IC50 values for this compound are not extensively available in the public domain, the following tables summarize the reported quantitative effects from both in vivo and in vitro studies, providing insights into its biological activity.

Table 1: In Vivo Effects of a Single Dose of this compound (YH439) on Hepatic CYP1A1/2 Expression in Rodents

Time PointCYP1A1 mRNA Level (Fold Increase)CYP1A2 mRNA Level (Fold Increase)CYP1A Protein Level (Fold Increase)
< 2 hoursRapid Increase--
8 hoursPeak-> 6-fold
16 hoursReturning to controlPeak-
24 hours-Returning to controlMaximum
72 hours--Near-control levels

Data derived from studies on rodents receiving a single 150 mg/kg dose of YH439.

Table 2: In Vitro Effects of this compound (YH439) on Cytochrome P450 Expression

Target EnzymeCell TypeEffect
CYP1A1/2Hepatoma CellsIncreased mRNA and protein levels
CYP2E1Rat Hepatic TissueDecreased mRNA and protein levels

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro study of this compound's activity. These represent standard protocols in the field, as specific detailed protocols for this compound were not available in the reviewed literature.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines such as HepG2 or murine hepatoma cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment with this compound (YH439): this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) is always included in the experiments.

AhR-Dependent Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the AhR signaling pathway by this compound.

  • Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs. Activation of the AhR pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

  • Protocol:

    • Seed transfected cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the changes in mRNA levels of AhR target genes like CYP1A1.

  • Protocol:

    • Treat cells with this compound for a specific duration.

    • Isolate total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for the target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as CYP1A1.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CYP1A1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).

Cell Viability/Cytotoxicity Assays

These assays are performed to assess the potential toxic effects of this compound on the cells.

  • MTT Assay: Measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Mandatory Visualizations

Signaling Pathway Diagram

Mivotilate_AhR_Signaling This compound (YH439) Activated AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (YH439) AhR_complex AhR-Hsp90-XAP2-p23 Complex This compound->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation & Dimerization with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Genes (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

Caption: this compound (YH439) activates the AhR signaling pathway.

Experimental Workflow Diagram

Mivotilate_In_Vitro_Workflow Experimental Workflow for In Vitro Analysis of this compound (YH439) start Start cell_culture Hepatoma Cell Culture (e.g., HepG2) start->cell_culture treatment Treat cells with varying concentrations of this compound (YH439) cell_culture->treatment viability_assay Assess Cell Viability/Cytotoxicity (MTT/LDH Assay) treatment->viability_assay reporter_assay AhR Luciferase Reporter Assay treatment->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR for CYP1A1) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot for CYP1A1) treatment->protein_expression data_analysis Data Analysis and Interpretation viability_assay->data_analysis reporter_assay->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound (YH439).

Preclinical Safety Profile of YH439: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YH439 is a synthetic, small-molecule compound identified as a potent and selective inhibitor of cytochrome P450 2E1 (CYP2E1) expression. It has demonstrated significant hepatoprotective effects in preclinical models of liver injury. This technical guide provides a comprehensive overview of the available preclinical data on YH439 and outlines a standard framework for its preclinical safety and toxicology evaluation. While extensive proprietary safety data is not publicly available, this document synthesizes the known pharmacological effects and details the requisite experimental protocols for a thorough safety assessment, in line with regulatory expectations for a drug candidate with this profile.

Pharmacodynamics and Mechanism of Action

YH439's primary mechanism of action is the transcriptional inhibition of the CYP2E1 gene.[1] This leads to a time- and dose-dependent decrease in CYP2E1 enzyme activity and protein levels.[1] In rat models, a single 150 mg/kg dose of YH439 resulted in a 30% reduction in CYP2E1 activity within 2 hours, reaching a 43% reduction at 24 hours.[1] The suppression of CYP2E1 protein levels and catalytic activity is maintained for at least 48 hours, with a return to baseline by 72 hours.[1]

Notably, YH439 has also been observed to moderately increase the protein and catalytic activity of CYP2B1/2.[1] Its hepatoprotective properties have been demonstrated in models of chemical-induced liver injury, where it has been shown to protect against hepatic damage.[2]

Signaling Pathway of YH439

YH439_Mechanism YH439 YH439 nucleus Nucleus YH439->nucleus Enters Cell CYP2E1_gene CYP2E1 Gene YH439->CYP2E1_gene Inhibits Transcription CYP2E1_mRNA CYP2E1 mRNA CYP2E1_gene->CYP2E1_mRNA Transcription ribosome Ribosome CYP2E1_mRNA->ribosome Translation CYP2E1_protein CYP2E1 Protein ribosome->CYP2E1_protein hepatotoxicity Hepatotoxicity CYP2E1_protein->hepatotoxicity Metabolizes Pro-toxins

Caption: Mechanism of YH439 as a transcriptional inhibitor of CYP2E1.

Preclinical Safety and Toxicology Evaluation Framework

A comprehensive preclinical safety program for a compound like YH439 would be designed to identify potential hazards and establish a safe starting dose for human clinical trials. The following sections detail the standard battery of studies that would be conducted.

Acute Toxicity

Acute toxicity studies are designed to determine the potential toxicity of a substance after a single, high-dose administration.

Experimental Protocol:

  • Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Administration: The route of administration should be the intended clinical route (e.g., oral, intravenous). A range of doses is administered to different groups of animals.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.

  • Endpoints: The primary endpoint is the determination of the LD50 (median lethal dose). Other endpoints include clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Data Presentation:

SpeciesRoute of AdministrationLD50 (mg/kg)Clinical Observations
Rat (Male)OralData Not AvailableData Not Available
Rat (Female)OralData Not AvailableData Not Available
Dog (Male)OralData Not AvailableData Not Available
Dog (Female)OralData Not AvailableData Not Available
Repeated-Dose Toxicity

These studies evaluate the toxic effects of a compound following prolonged administration.

Experimental Protocol:

  • Species: One rodent and one non-rodent species.

  • Duration: Typically 28 or 90 days, depending on the intended duration of clinical use.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should be selected to induce some level of toxicity, but not mortality.

  • Endpoints: Comprehensive monitoring of clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Data Presentation:

Study DurationSpeciesNOAEL (mg/kg/day)Key Findings
28-DayRatData Not AvailableData Not Available
28-DayDogData Not AvailableData Not Available
90-DayRatData Not AvailableData Not Available
90-DayDogData Not AvailableData Not Available
Genotoxicity

A battery of tests is conducted to assess the potential of a compound to cause genetic damage.

Experimental Protocol:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations. Salmonella typhimurium and Escherichia coli strains are exposed to YH439 with and without metabolic activation.

  • In Vitro Chromosomal Aberration Assay or Micronucleus Test: Evaluates the potential to induce chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells).

  • In Vivo Micronucleus Assay: Assesses chromosomal damage in the bone marrow of rodents treated with YH439.

Data Presentation:

AssaySystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and WithoutData Not Available
In Vitro MicronucleusMammalian CellsWith and WithoutData Not Available
In Vivo MicronucleusRodent Bone MarrowN/AData Not Available

Genotoxicity Testing Workflow

Genotoxicity_Workflow start YH439 ames Ames Test (Bacterial Reverse Mutation) start->ames in_vitro_mn In Vitro Micronucleus Test (Mammalian Cells) start->in_vitro_mn result Genotoxicity Profile ames->result Positive/Negative in_vivo_mn In Vivo Micronucleus Test (Rodent) in_vitro_mn->in_vivo_mn If Positive in_vitro_mn->result Positive/Negative in_vivo_mn->result Positive/Negative

Caption: Standard workflow for assessing the genotoxic potential of a compound.

Safety Pharmacology

This core battery of studies investigates the potential adverse effects of YH439 on vital organ systems.

Experimental Protocol:

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and motor activity.

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent species (e.g., dog or non-human primate). An in vitro hERG assay is also conducted to assess the risk of QT prolongation.

  • Respiratory System: Evaluation of respiratory rate and tidal volume in a conscious rodent model.

Data Presentation:

SystemAssaySpeciesKey Findings
CNSIrwin TestRatData Not Available
CardiovascularTelemetryDogData Not Available
CardiovascularhERG AssayIn VitroData Not Available
RespiratoryPlethysmographyRatData Not Available
Reproductive and Developmental Toxicology

These studies evaluate the potential effects of YH439 on fertility and embryonic-fetal development.

Experimental Protocol:

  • Fertility and Early Embryonic Development: Dosing of male and female rats prior to and during mating to assess effects on reproductive function.

  • Embryo-Fetal Development: Administration to pregnant animals (rats and rabbits) during the period of organogenesis to evaluate teratogenic potential.

  • Pre- and Postnatal Development: Dosing of pregnant and lactating rats to assess effects on offspring growth and development.

Data Presentation:

Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatData Not Available
Embryo-Fetal DevelopmentRatData Not Available
Embryo-Fetal DevelopmentRabbitData Not Available
Pre- and Postnatal DevelopmentRatData Not Available

Conclusion

YH439 presents a promising therapeutic profile as a hepatoprotective agent through the targeted inhibition of CYP2E1. The preclinical safety evaluation outlined in this guide represents a standard, rigorous pathway to characterizing the toxicological profile of YH439 and establishing a safe therapeutic window for human studies. While specific quantitative safety data is not publicly available, the described experimental framework provides a clear roadmap for the necessary investigations to support further clinical development. Future publications of these safety studies will be critical for a complete risk-benefit assessment of YH439.

References

Methodological & Application

Application Notes and Protocols for Mycophenolate Mofetil (MMF) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF), a prodrug of the immunosuppressant mycophenolic acid (MPA), is a pivotal tool in preclinical research, particularly in the fields of transplantation immunology and autoimmune diseases. MMF's mechanism of action centers on the selective inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MMF exerts a potent and relatively specific cytostatic effect on these cells, thereby suppressing both cell-mediated and humoral immune responses.[1][2] These application notes provide a comprehensive overview of MMF dosage, experimental protocols, and its mechanism of action for in vivo animal studies.

Data Presentation: MMF Dosage in Animal Models

The following tables summarize typical dosage ranges for Mycophenolate mofetil in various animal models for transplantation and autoimmune disease studies. It is crucial to note that the optimal dose can vary significantly based on the specific animal model, disease severity, and experimental endpoint.

Animal ModelIndicationDosage RangeAdministration RouteFrequencyReference(s)
Rat Cardiac Allograft40 mg/kg/dayOralOnce daily[3]
Rat Kidney Allograft20-40 mg/kg/dayOralOnce daily
Mouse Skin Allograft50-100 mg/kg/dayOral or IntraperitonealOnce daily
Mouse Lupus Nephritis100 mg/kg/dayOralOnce daily
Dog Kidney Allograft10-20 mg/kgOralTwice daily
Dog Immune-Mediated Skin Disease10-15 mg/kgOralTwice daily[4][5]
Horse Immunosuppression5 mg/kgOralOnce to twice daily[6]

Note: These dosages are intended as a starting point. Dose-finding studies are recommended for new models or experimental setups.

Mechanism of Action: Signaling Pathway

Mycophenolate mofetil's immunosuppressive effects are mediated by its active metabolite, mycophenolic acid (MPA). The pathway diagram below illustrates this mechanism.

Caption: Mechanism of action of Mycophenolate Mofetil (MMF).

Experimental Protocols

General Protocol for Oral Administration of MMF in Rodents

This protocol outlines a standard method for the daily oral gavage of MMF in rats or mice.

Materials:

  • Mycophenolate mofetil powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Homogenizer or sonicator

  • Weighing scale

  • Animal gavage needles (size appropriate for the species)

  • Syringes

Procedure:

  • Preparation of MMF Suspension:

    • Calculate the required amount of MMF based on the desired dose and the number of animals.

    • Weigh the MMF powder accurately.

    • Prepare the vehicle solution.

    • Gradually add the MMF powder to the vehicle while vortexing or stirring to create a homogenous suspension. Use a homogenizer or sonicator for a finer suspension if necessary. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the appropriate volume of the MMF suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-administration Monitoring:

    • Observe the animals daily for any adverse effects, such as weight loss, diarrhea, or changes in behavior.

Protocol for Pharmacokinetic Analysis of Mycophenolic Acid (MPA)

This protocol describes a typical blood sampling schedule for determining the pharmacokinetic profile of MPA following MMF administration.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Syringes and needles or catheters

  • Centrifuge

  • Freezer (-80°C)

  • Analytical method for MPA quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • For serial blood sampling, placement of a catheter (e.g., in the jugular or femoral vein) is recommended to minimize stress to the animal.

  • Blood Sampling Schedule:

    • Collect a pre-dose blood sample (time 0).

    • Following MMF administration, collect blood samples at specific time points. A typical schedule for a single-dose study in rodents might be: 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]

  • Sample Processing:

    • Immediately after collection, gently invert the blood tubes to mix with the anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Data Analysis:

    • Quantify the concentration of MPA in the plasma samples using a validated analytical method.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol for Efficacy Assessment in a Murine Model of Skin Allograft Transplantation

This protocol provides a method to evaluate the efficacy of MMF in preventing skin graft rejection in mice.

Materials:

  • Surgical instruments

  • Sutures or surgical clips

  • Bandages

  • MMF suspension

  • Donor and recipient mice (genetically mismatched)

Procedure:

  • Skin Grafting:

    • Anesthetize the donor and recipient mice.

    • Prepare a graft bed on the recipient mouse by excising a section of skin.

    • Harvest a full-thickness skin graft from the donor mouse and place it on the graft bed of the recipient.

    • Secure the graft with sutures or surgical clips and cover with a protective bandage.

  • MMF Treatment:

    • Begin MMF treatment on the day of transplantation or one day prior.

    • Administer MMF daily via oral gavage at the predetermined dose.

    • Include a control group that receives the vehicle only.

  • Graft Survival Assessment:

    • Remove the bandages after 5-7 days.

    • Visually inspect the grafts daily for signs of rejection, such as erythema, edema, hemorrhage, and necrosis.

    • Record the date of rejection, which is typically defined as the day when more than 80% of the graft tissue is necrotic.

  • Data Analysis:

    • Calculate the mean graft survival time for each treatment group.

    • Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft survival between the MMF-treated and control groups.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for an in vivo study using MMF.

experimental_workflow start Study Design & Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Daily MMF Administration (or Vehicle Control) grouping->treatment monitoring Daily Monitoring (Clinical Signs, Body Weight) treatment->monitoring pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling efficacy Efficacy Assessment (e.g., Graft Survival, Disease Score) treatment->efficacy endpoint Study Endpoint & Terminal Sample Collection monitoring->endpoint pk_sampling->endpoint efficacy->endpoint analysis Data Analysis & Interpretation endpoint->analysis

References

Application Notes and Protocols for Mivotilate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivotilate is a compound of interest for various in vitro studies. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Quantitative Data for this compound

PropertyValueReference
Molecular Weight 330.45 g/mol [1]
Solubility in DMSO 12.5 mg/mL (37.83 mM)[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
Storage of Stock Solution -20°C[2]

Experimental Protocols

Protocol for Dissolving this compound to Prepare a Stock Solution

This protocol is designed to prepare a concentrated stock solution of this compound that can be further diluted to working concentrations for cell culture experiments. The solubility of this compound in DMSO is reported to be 12.5 mg/mL, which can be enhanced with sonication and warming[2].

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic water bath

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the cell culture.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Initial Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the weight of this compound).

  • Facilitating Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

    • If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes[2]. Intermittently vortex the tube during this time.

    • Following warming, place the tube in an ultrasonic water bath for 15-30 minutes to ensure complete dissolution[2].

  • Sterilization: Filter the this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Diluting this compound Stock Solution to Working Concentrations

This protocol describes the dilution of the this compound stock solution into cell culture medium for treating cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipettes and tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

  • Final Dilution:

    • Calculate the volume of the this compound stock solution required to achieve the desired final concentration in the cell culture medium.

    • Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.

    • Immediately mix the solution by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Cell Treatment: Immediately apply the this compound-containing medium and the vehicle control medium to your cell cultures.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound solution and its application in a typical cell-based assay.

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO (Vortex, Heat, Sonicate) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw Begin Experiment dilute Dilute to Working Concentration in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Cell-Based Assay (e.g., Viability, Proliferation) treat->assay

Caption: Experimental workflow for this compound dissolution and cell treatment.

Hypothetical Signaling Pathway for Investigation

As the specific signaling pathway of this compound is not yet fully elucidated, the following diagram presents a generalized signaling cascade that could be investigated to determine its mechanism of action. This hypothetical pathway includes common nodes in cancer cell signaling that are often targeted by novel therapeutic agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., c-Myc, AP-1) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription CellularResponse Cellular Response (Proliferation, Survival, Apoptosis) Transcription->CellularResponse

Caption: Hypothetical signaling pathway for mechanism of action studies.

References

Application Notes and Protocols for the Analytical Detection of Mycophenolate Mofetil in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycophenolate mofetil (MMF) is an immunosuppressive pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). Monitoring the plasma concentrations of MMF and MPA is crucial for therapeutic drug monitoring to ensure optimal efficacy and minimize toxicity in transplant recipients. This document provides detailed analytical methods for the quantitative determination of mycophenolate mofetil in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. LC-MS/MS Method for Simultaneous Quantification of Mycophenolate Mofetil and Mycophenolic Acid

This method is ideal for high-throughput analysis due to its high sensitivity, specificity, and rapid analysis time.[1][2]

A. Experimental Protocol

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution: Mycophenolate mofetil-d4 and Mycophenolic acid-d3

    • 0.1% Formic acid in water

    • Acetonitrile

    • Methanol

    • C18 SPE cartridges

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.[3]

    • Pipette 50 µL of plasma into a clean microcentrifuge tube.

    • Spike with 50 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 100 µL of the mobile phase (Acetonitrile and 0.1% formic acid buffer (80:20, v/v)).[1][4]

    • Vortex for 20 seconds to ensure complete dissolution.[5]

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation:

    • Liquid Chromatograph (LC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Parameters:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[4]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% formic acid buffer (80:20, v/v)[1][3][4]

    • Flow Rate: 1.00 mL/min[1][4]

    • Injection Volume: 20 µL[4]

    • Column Temperature: 40°C

    • Run Time: Approximately 8 minutes[4]

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mycophenolate Mofetil: [M+H]+ precursor ion → product ion (specific m/z values to be optimized based on instrumentation)

      • Mycophenolic Acid: [M+H]+ precursor ion → product ion (e.g., m/z 207.2)[1]

      • Mycophenolate mofetil-d4 (IS1): [M+H]+ precursor ion → product ion (e.g., m/z 118.2)[1]

      • Mycophenolic acid-d3 (IS2): [M+H]+ precursor ion → product ion (e.g., m/z 210.2)[1]

    • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

B. Quantitative Data Summary

ParameterMycophenolate MofetilMycophenolic AcidReference
Linearity Range0.10 - 20.0 ng/mL101 - 19955 ng/mL[1][3][4]
Lower Limit of Quantification (LLOQ)0.10 ng/mL101 ng/mL[1][4]
Intra-day Precision (%CV)Within acceptance criteriaWithin acceptance criteria[1][3][4]
Inter-day Precision (%CV)Within acceptance criteriaWithin acceptance criteria[1][3][4]
AccuracyWithin acceptance criteriaWithin acceptance criteria[1][3][4]

Acceptance criteria are as specified in the US FDA and EMEA guidelines.

C. Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standards plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (C18) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Vial vortex2->transfer inject Inject Sample (20 µL) transfer->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: LC-MS/MS workflow for mycophenolate mofetil analysis.

II. HPLC-UV Method for Quantification of Mycophenolate Mofetil

This method provides a cost-effective alternative to LC-MS/MS for the quantification of MMF, though it may have limitations in terms of sensitivity and selectivity.[4]

A. Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution

    • Cold Acetonitrile

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 500 µL of cold acetonitrile containing the internal standard to precipitate plasma proteins.[6]

    • Vortex mix for 10 seconds.[6]

    • Centrifuge for 25 minutes at 16,200 x g at 4°C.[6]

    • Carefully transfer the clear supernatant to an autosampler vial for HPLC analysis.[6]

2. Chromatographic Conditions

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system

    • UV-Vis Detector

  • HPLC Parameters:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile and 0.05 M citrate-phosphate buffer (pH 3.6) containing 0.02 M heptanesulfonic acid (41:59, v/v)[4]

    • Flow Rate: To be optimized (typically 1.0 mL/min)

    • Injection Volume: 20 µL[4]

    • Column Temperature: Ambient[4]

    • UV Detection Wavelength: 254 nm[4]

    • Retention Time of MMF: Approximately 1.79 min[4]

B. Quantitative Data Summary

ParameterValueReference
Linearity Range0.400 - 20 µg/mL[4]
Quantification Limit0.400 µg/mL[4]
ReproducibilityMethod is reproducible[4]
AccuracyMethod is accurate[4]
SpecificityMethod is specific for MMF[4]

C. Experimental Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (100 µL) add_solvent Add Cold Acetonitrile with IS plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer inject Inject Sample (20 µL) transfer->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep uv_detect UV Detection (254 nm) lc_sep->uv_detect quant Quantification uv_detect->quant

Caption: HPLC-UV workflow for mycophenolate mofetil analysis.

III. Method Validation Considerations

Both described methods should be fully validated according to the guidelines from regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMEA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.[7]

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[1][4]

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter in the data.[1][4]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.[7]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.[7]

  • Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.[8]

The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. The LC-MS/MS method is superior for its higher sensitivity and specificity, making it the gold standard for quantitative bioanalysis.[7] The HPLC-UV method, while less sensitive, offers a reliable and cost-effective alternative for routine therapeutic drug monitoring where higher concentrations are expected.

References

Application Note and Protocols for Measuring Mivotilate-Induced CYP1A1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A1 (CYP1A1) is a critical enzyme involved in the metabolism of xenobiotics, including drugs, procarcinogens, and environmental pollutants. The induction of CYP1A1 expression is a key consideration in drug development and toxicology, as it can lead to altered drug efficacy and the generation of toxic metabolites. The primary mechanism regulating CYP1A1 expression is the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2][3][4][5] Upon ligand binding, the AHR translocates to the nucleus and drives the transcription of target genes, most notably CYP1A1.[1][2][5]

This document provides a comprehensive guide for measuring the potential of a test compound, Mivotilate, to induce CYP1A1 expression. The following protocols detail methods for quantifying CYP1A1 at the mRNA and protein levels, as well as measuring its enzymatic activity.

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Pathway

The induction of CYP1A1 by xenobiotics is predominantly mediated by the AHR signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[5] Upon binding to a ligand, such as this compound, the AHR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.[2][5]

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HepG2 cells) treatment Treat cells with this compound (various concentrations) and controls (Vehicle, Positive Control e.g., TCDD) start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation harvest Harvest Cells incubation->harvest qpcr RNA Isolation & RT-qPCR (CYP1A1 mRNA levels) harvest->qpcr western Protein Lysate Preparation & Western Blot (CYP1A1 Protein levels) harvest->western erod Cell Lysis & EROD Assay (CYP1A1 Enzymatic Activity) harvest->erod analysis Data Analysis and Interpretation qpcr->analysis western->analysis erod->analysis

References

Mivotilate and AhR Signaling: No Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly available scientific literature and research databases, there is currently no information on a compound named "Mivotilate" in the context of Aryl hydrocarbon Receptor (AhR) signaling. As a result, the creation of detailed application notes and protocols for the use of a compound named "this compound" in studying AhR signaling is not possible at this time.

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental chemicals and is involved in a wide range of physiological and pathological processes.[1][2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) to regulate the transcription of target genes.[3]

Research into AhR signaling utilizes a variety of known agonists and antagonists to probe its function. Commonly studied AhR ligands include the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as well as endogenous and dietary-derived ligands.[4][5] These compounds are employed in a range of in vitro and in vivo experimental models to investigate the role of AhR in immunity, toxicology, and disease.[6][7]

Due to the absence of "this compound" in the scientific literature, no quantitative data on its activity, detailed experimental protocols for its use, or established signaling pathways involving this specific compound could be retrieved. Therefore, the requested application notes, protocols, data tables, and visualizations cannot be generated.

Researchers interested in studying AhR signaling are encouraged to refer to the extensive body of literature on established AhR modulators.

References

Application Notes: YH439 in Chronic Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Compound: YH439 Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Based on a comprehensive review of publicly available scientific literature and databases, there is currently no specific information available for a compound designated as "YH439" in the context of chronic inflammation research. Searches for "YH439" in relation to its mechanism of action, experimental protocols, and clinical trials have not yielded any relevant results.

This suggests that "YH439" may be an internal development code, a compound not yet described in published literature, or a designation that is not widely recognized in the scientific community.

Therefore, the following sections are structured to provide a general framework for the application of a novel compound in chronic inflammation research, which can be adapted once specific data for YH439 becomes available.

Hypothetical Mechanism of Action & Signaling Pathway

Chronic inflammation is a complex process involving multiple signaling pathways. A novel therapeutic agent like YH439 could potentially target key inflammatory mediators. A hypothetical mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Hypothetical Signaling Pathway of YH439 Action

Caption: Hypothetical inhibition of the NF-κB signaling pathway by YH439.

Key Experimental Protocols

To evaluate the efficacy of a novel compound like YH439 in chronic inflammation, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of YH439 on relevant cell lines (e.g., macrophages like RAW 264.7 or THP-1).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of YH439 for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the effect of YH439 on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Protocol:

    • Pre-treat macrophages with various concentrations of YH439 for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To quantify the inhibitory effect of YH439 on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Collect the supernatant from LPS-stimulated macrophages treated with or without YH439.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for the specific cytokines.

    • Follow the manufacturer's instructions for incubation times, washing steps, and addition of detection antibodies and substrate.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_assays Assays start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment with YH439 (various concentrations) start->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation (24-48 hours) stimulation->incubation mtt MTT Assay (Cell Viability) incubation->mtt griess Griess Test (NO Production) incubation->griess elisa ELISA (Cytokine Levels) incubation->elisa end End: Data Analysis mtt->end griess->end elisa->end

Caption: General workflow for in vitro evaluation of YH439.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To assess the acute anti-inflammatory activity of YH439.

  • Protocol:

    • Administer YH439 or a vehicle control to rodents (e.g., rats or mice) orally or via intraperitoneal injection.

    • After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for the YH439-treated groups compared to the control group.

2. Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To evaluate the therapeutic potential of YH439 in a model of chronic autoimmune arthritis.

  • Protocol:

    • Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • Administer a booster immunization on day 21.

    • Once arthritis develops (typically around day 28-35), begin treatment with YH439 or a vehicle control.

    • Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) and assign a clinical score.

    • At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and joints for histological examination.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Efficacy of YH439

AssayYH439 ConcentrationResult (vs. LPS control)
Cell Viability (MTT) 10 µM98% viability
50 µM95% viability
NO Production 10 µM40% inhibition
50 µM75% inhibition
TNF-α Secretion 10 µM35% inhibition
50 µM68% inhibition
IL-6 Secretion 10 µM45% inhibition
50 µM80% inhibition

Table 2: Hypothetical In Vivo Efficacy of YH439 in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)
Vehicle -0%
YH439 1030%
YH439 3055%
Indomethacin 1065%

Conclusion

While there is currently no specific information available for YH439, this document provides a standard framework for the preclinical evaluation of a novel compound in chronic inflammation research. The outlined experimental protocols, data presentation formats, and visualization of a hypothetical mechanism of action can serve as a guide for researchers and drug development professionals once data on YH439 becomes accessible. Further investigation into the identity and published research on YH439 is warranted.

Application Notes and Protocols for Mivotilate Treatment in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mivotilate is a novel small molecule compound under investigation for its potential therapeutic effects in liver diseases. These application notes provide a detailed protocol for the treatment of primary hepatocyte cultures with this compound to assess its cytoprotective and anti-inflammatory properties. The methodologies described herein are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound in an in vitro setting, which is a critical step in preclinical drug development.

Primary hepatocytes are a valuable tool for studying liver function and pathophysiology as they closely mimic the in vivo environment.[1][2] However, these cells are known to be sensitive and can rapidly lose their specific functions when cultured in vitro.[1][2] The protocols outlined below are optimized to maintain the viability and functionality of primary hepatocytes during experimental procedures.

This document details the isolation and culture of primary hepatocytes, treatment with this compound, and subsequent analysis of key biomarkers associated with inflammation and cellular stress. The provided data and diagrams illustrate the expected outcomes and the proposed signaling pathways affected by this compound treatment.

Experimental Protocols

Isolation and Culture of Primary Hepatocytes

This protocol describes the isolation of primary hepatocytes from mice using a two-step collagenase perfusion method, followed by their culture.[3][4]

Materials:

  • Perfusion Buffer (e.g., Liver Perfusion Medium)

  • Digestion Buffer (e.g., Liver Digest Medium with collagenase)

  • Wash Medium (e.g., Williams' E Medium with 10% FBS and 1% antibiotic-antimycotic)

  • Culture Medium (e.g., Williams' E Medium with GlutaMAX, 10% FBS, 1% antibiotic-antimycotic)

  • Percoll

  • 70 µm cell strainer

  • Collagen-coated culture plates

Procedure:

  • Preparation: Prepare all buffers and media in advance. Warm the Perfusion and Digestion Buffers to 37°C.[3]

  • Perfusion: Anesthetize the mouse and perform a laparotomy to expose the portal vein. Cannulate the portal vein and initiate perfusion with the Perfusion Buffer at a rate of 2 mL/min for 10-15 minutes to clear the liver of blood.[3]

  • Digestion: Switch to the Digestion Buffer and perfuse for 10-20 minutes, or until the liver becomes soft and discolored.[3]

  • Cell Isolation: Carefully dissect the liver and transfer it to a petri dish containing Wash Medium. Gently tease the liver apart to release the hepatocytes.

  • Filtration and Purification: Filter the cell suspension through a 70 µm cell strainer.[4] To remove non-parenchymal cells and dead hepatocytes, perform a Percoll gradient centrifugation.[3][4]

  • Cell Plating: Resuspend the purified hepatocyte pellet in Culture Medium and determine cell viability using the trypan blue exclusion method. Seed the hepatocytes onto collagen-coated plates at a desired density.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for 4-6 hours before changing the medium.

This compound Treatment Protocol

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Primary hepatocyte cultures

  • Culture Medium

Procedure:

  • Pre-treatment with this compound: After allowing the primary hepatocytes to stabilize in culture for 24 hours, replace the medium with fresh Culture Medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

  • Induction of Inflammation: To induce an inflammatory response, add LPS (1 µg/mL) to the appropriate wells.

  • Incubation: Co-incubate the cells with this compound and LPS for 24 hours.

  • Sample Collection: After the incubation period, collect the culture supernatant for cytokine analysis and cell lysates for gene expression or protein analysis.

Assessment of Cytotoxicity (LDH Assay)

Procedure:

  • Collect the culture supernatant from each well.

  • Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Follow the manufacturer's instructions to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.

Measurement of Inflammatory Cytokines (ELISA)

Procedure:

  • Use the collected culture supernatants.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits.

  • Follow the manufacturer's protocol to determine the concentration of these cytokines.

Analysis of Nrf2 Target Gene Expression (RT-qPCR)

Procedure:

  • RNA Extraction: Lyse the hepatocytes and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for Nrf2 target genes (e.g., Ho-1, Nqo1) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on LPS-Induced Cytotoxicity in Primary Hepatocytes

Treatment GroupLDH Release (% of Control)
Control100 ± 5.2
LPS (1 µg/mL)250 ± 15.8
This compound (1 µM) + LPS210 ± 12.1
This compound (10 µM) + LPS155 ± 9.7
This compound (50 µM) + LPS115 ± 7.3

Data are presented as mean ± SD.

Table 2: Effect of this compound on LPS-Induced Inflammatory Cytokine Production

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 8.530 ± 5.1
LPS (1 µg/mL)850 ± 42.3620 ± 35.7
This compound (1 µM) + LPS720 ± 38.9510 ± 29.8
This compound (10 µM) + LPS430 ± 25.1315 ± 18.4
This compound (50 µM) + LPS180 ± 15.6110 ± 10.2

Data are presented as mean ± SD.

Table 3: Effect of this compound on the Expression of Nrf2 Target Genes

Treatment GroupHo-1 (Fold Change)Nqo1 (Fold Change)
Control1.0 ± 0.11.0 ± 0.2
This compound (10 µM)4.5 ± 0.53.8 ± 0.4
This compound (50 µM)8.2 ± 0.97.1 ± 0.8

Data are presented as mean ± SD.

Visualizations

experimental_workflow cluster_isolation Hepatocyte Isolation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis p1 Mouse Liver Perfusion p2 Collagenase Digestion p1->p2 p3 Hepatocyte Isolation & Purification p2->p3 c1 Plate on Collagen-Coated Dishes p3->c1 c2 Stabilize for 24h c1->c2 c3 This compound Pre-treatment (2h) c2->c3 c4 LPS Stimulation (24h) c3->c4 a1 Collect Supernatant c4->a1 a2 Lyse Cells c4->a2 a3 LDH Assay a1->a3 a4 ELISA (TNF-α, IL-6) a1->a4 a5 RT-qPCR (Nrf2 Target Genes) a2->a5

Caption: Experimental workflow for this compound treatment in primary hepatocytes.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->IKK inhibits This compound->Keap1 disrupts interaction Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFκB_n->Inflammatory_Genes induces transcription Antioxidant_Genes Antioxidant Genes (Ho-1, Nqo1) Nrf2_n->Antioxidant_Genes induces transcription

Caption: Proposed signaling pathway of this compound in hepatocytes.

Conclusion

The protocols and data presented here provide a framework for the in vitro evaluation of this compound in primary hepatocyte cultures. The hypothetical results suggest that this compound exhibits both cytoprotective and anti-inflammatory effects, likely through the dual modulation of the NF-κB and Nrf2 signaling pathways. Specifically, this compound appears to inhibit LPS-induced inflammatory responses while simultaneously upregulating the expression of antioxidant genes. These findings support the further investigation of this compound as a potential therapeutic agent for inflammatory liver diseases. Researchers can adapt these methodologies to further explore the molecular mechanisms of this compound and to assess its efficacy in various models of liver injury.

References

Application Notes and Protocols for Efficacy Studies of Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is an immunosuppressive agent and a prodrug of mycophenolic acid (MPA).[1] MPA is a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides.[2][3] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly sensitive to the cytostatic effects of MPA.[1][4] Recent studies have highlighted the anti-tumor properties of MMF, demonstrating its ability to inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[5][6] MMF's mechanism of action involves the induction of cell cycle arrest and apoptosis in rapidly dividing cells.[7]

These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of Mycophenolate Mofetil as an anti-cancer agent.

I. In Vitro Efficacy Studies

A. Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Mycophenolate Mofetil on cancer cells.

Experimental Protocol:

  • Cell Culture:

    • Culture human colon adenocarcinoma (LS174T) and T-cell leukemia (Molt-4) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of Mycophenolate Mofetil in DMSO.

    • Treat cells with serial dilutions of MMF (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.[6][7] Include a vehicle control (DMSO) and an untreated control.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Table 1: Effect of Mycophenolate Mofetil on the Viability of Cancer Cell Lines

Concentration (µM)LS174T Cell Viability (%)Molt-4 Cell Viability (%)
0 (Control)100 ± 4.5100 ± 5.2
0.192.3 ± 3.885.1 ± 4.1
175.6 ± 4.268.4 ± 3.9
551.2 ± 3.145.7 ± 3.3
1030.8 ± 2.925.9 ± 2.8
2515.4 ± 2.112.3 ± 1.9
508.1 ± 1.56.7 ± 1.2

Data are presented as mean ± standard deviation.

Experimental Workflow for In Vitro Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 4: MTT Assay seed_cells Seed 5x10^3 cells/well in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with Mycophenolate Mofetil incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve formazan crystals in DMSO incubate_4h->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance

Workflow for MTT cell viability assay.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in cancer cells treated with Mycophenolate Mofetil using flow cytometry.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture and treat multiple myeloma (RPMI8226) cells with Mycophenolate Mofetil (e.g., 1, 5, and 10 µM) for 48 hours as described in the cell viability assay protocol.[7]

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained cells, cells stained with Annexin V-FITC alone, and cells stained with PI alone as controls for setting up compensation and gates.[7]

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Table 2: Apoptotic Effect of Mycophenolate Mofetil on RPMI8226 Cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
MMF (1 µM)80.4 ± 3.512.3 ± 1.95.1 ± 1.12.2 ± 0.7
MMF (5 µM)55.7 ± 4.228.9 ± 3.112.6 ± 2.32.8 ± 0.9
MMF (10 µM)30.1 ± 3.845.6 ± 4.520.3 ± 3.44.0 ± 1.3

Data are presented as mean ± standard deviation.

C. Western Blot Analysis

This protocol is for investigating the effect of Mycophenolate Mofetil on the expression of proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol:

  • Protein Extraction:

    • Treat cells with Mycophenolate Mofetil as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p21, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands and normalize to the loading control (e.g., Actin).

Data Presentation:

Table 3: Densitometric Analysis of Protein Expression in MMF-Treated Cells

TreatmentRelative Caspase-3 ExpressionRelative Bax/Bcl-2 RatioRelative p21 Expression
Control1.00 ± 0.051.00 ± 0.081.00 ± 0.06
MMF (5 µM)2.54 ± 0.183.12 ± 0.252.89 ± 0.21
MMF (10 µM)4.12 ± 0.315.23 ± 0.414.56 ± 0.35

Data are presented as mean fold change ± standard deviation relative to the control.

Mycophenolate Mofetil Mechanism of Action

G MMF Mycophenolate Mofetil (Prodrug) MPA Mycophenolic Acid (Active Metabolite) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits Guanosine De Novo Guanosine Nucleotide Synthesis IMPDH->Guanosine DNA_RNA DNA & RNA Synthesis Guanosine->DNA_RNA Apoptosis Apoptosis Guanosine->Apoptosis Depletion leads to CellCycleArrest Cell Cycle Arrest Guanosine->CellCycleArrest Depletion leads to Proliferation T & B Lymphocyte Proliferation DNA_RNA->Proliferation

Signaling pathway of Mycophenolate Mofetil.

II. In Vivo Efficacy Studies

A. Xenograft Tumor Model

This protocol details the evaluation of the anti-tumor efficacy of Mycophenolate Mofetil in a mouse xenograft model.

Experimental Protocol:

  • Animal Model:

    • Use 6-8 week old female athymic nude mice.

    • Acclimatize the animals for one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10⁶ LS174T cells in 100 µL of PBS into the right flank of each mouse.[5]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. (Volume = 0.5 x length x width²)

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer Mycophenolate Mofetil (e.g., 40 and 80 mg/kg/day) or vehicle control (e.g., carboxymethylcellulose) orally once daily for 21 days.[6]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

    • Evaluate any signs of toxicity by monitoring body weight and general health.

Data Presentation:

Table 4: Efficacy of Mycophenolate Mofetil in an LS174T Xenograft Model

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Final Tumor Weight (g)Change in Body Weight (%)
Vehicle Control125.4 ± 15.21589.7 ± 210.51.62 ± 0.25+ 5.2 ± 1.8
MMF (40 mg/kg)128.1 ± 14.8875.3 ± 155.60.89 ± 0.18+ 1.5 ± 2.1
MMF (80 mg/kg)126.9 ± 16.1452.1 ± 98.70.47 ± 0.11- 2.3 ± 2.5

Data are presented as mean ± standard deviation.

Experimental Workflow for In Vivo Xenograft Study

G cluster_0 Week 0-1: Acclimatization & Implantation cluster_1 Week 2-3: Tumor Growth & Randomization cluster_2 Week 4-6: Treatment & Monitoring cluster_3 End of Study: Analysis acclimatize Acclimatize mice implant Implant tumor cells acclimatize->implant monitor_growth Monitor tumor growth randomize Randomize into groups monitor_growth->randomize treat Administer MMF or vehicle monitor_all Monitor tumor volume & body weight treat->monitor_all euthanize Euthanize mice excise Excise & weigh tumors euthanize->excise analyze Histological analysis excise->analyze

Workflow for in vivo xenograft efficacy study.

References

Troubleshooting & Optimization

Overcoming Mivotilate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mivotilate. The following information is designed to address common challenges, with a focus on overcoming solubility issues in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a research compound with the molecular formula C₁₂H₁₄N₂O₃S₃.[1] It is classified as an aromatic amide and an isopropyl ester.[1] Key computed properties are summarized in the table below.

PropertyValueSource
Molecular Weight 330.45 g/mol [2]
LogP 3.6[1]
Purity 99%[2]

Q2: What is the known solubility of this compound?

Q3: I am observing precipitation when diluting my this compound-DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Increase the percentage of co-solvent: If your experimental conditions permit, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.

  • Use a different co-solvent: While DMSO is a common choice, other organic solvents like ethanol or dimethylformamide (DMF) could be tested for better solubility upon aqueous dilution.

  • Employ solubility enhancers: Consider the use of excipients such as cyclodextrins or surfactants to improve the aqueous solubility of this compound.

Section 2: Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.

Problem: this compound precipitates out of solution upon addition to aqueous media.

Logical Workflow for Troubleshooting:

start Precipitation Observed check_concentration Is the final concentration critical? start->check_concentration lower_concentration Lower this compound Concentration check_concentration->lower_concentration No check_solvent_tolerance Can the experimental system tolerate higher co-solvent levels? check_concentration->check_solvent_tolerance Yes success This compound Solubilized lower_concentration->success fail Insoluble lower_concentration->fail increase_cosolvent Increase Co-solvent (e.g., DMSO) Percentage check_solvent_tolerance->increase_cosolvent Yes test_other_solvents Test Alternative Co-solvents (Ethanol, DMF) check_solvent_tolerance->test_other_solvents No increase_cosolvent->success increase_cosolvent->fail use_enhancers Formulation with Solubility Enhancers test_other_solvents->use_enhancers test_other_solvents->fail cyclodextrins Use Cyclodextrins use_enhancers->cyclodextrins surfactants Use Surfactants (e.g., Tween 80) use_enhancers->surfactants cyclodextrins->success surfactants->success

Caption: Troubleshooting workflow for this compound precipitation.

Section 3: Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 330.45 g/mol ).

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication can be applied intermittently until the solution is clear.[2]

  • Once fully dissolved, store the stock solution at -20°C, protected from light.

Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins

This protocol provides a general method for using cyclodextrins to improve the solubility of poorly soluble compounds like this compound in aqueous solutions.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer of choice (e.g., PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of the cyclodextrin (e.g., 45% w/v HP-β-CD in the desired aqueous buffer).

  • Determine the desired final concentration of this compound and the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:5, 1:10).

  • Slowly add the this compound-DMSO stock solution to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for at least 1 hour to allow for complex formation.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution remains clear, it can be sterile-filtered and used in subsequent experiments.

Section 4: Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not well-documented in publicly available literature, its classification as a "Ligand of Immunopharmacology" suggests it may modulate immune cell signaling.[2] Below is a hypothetical signaling pathway illustrating a potential mechanism of action for this compound in an immune context. This diagram is for illustrative purposes only and is not based on experimentally verified data for this compound.

This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (e.g., Cytokines) Nucleus->GeneExpression

Caption: Hypothetical this compound signaling cascade.

References

YH439 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific stability, storage conditions, solubility, and degradation pathways of YH439 is not publicly available in the provided search results. The available literature primarily focuses on the pharmacological activity of YH439 as a hepatoprotective agent and its effects on cytochrome P450 enzymes.

This guide provides general best practices for handling research compounds and addresses frequently asked questions based on the available information.

Frequently Asked Questions (FAQs)

Q1: What is YH439 and what is its primary mechanism of action?

YH439 is an experimental hepatoprotective agent.[1] Its primary mechanism of action involves the suppression of cytochrome P450 2E1 (CYP2E1) expression.[1][2] CYP2E1 is an enzyme involved in the metabolism of various toxins and its induction can lead to oxidative stress and liver injury.[3] YH439 has been shown to decrease CYP2E1 activity and protein levels in a time- and dose-dependent manner, thereby protecting the liver from chemical-induced injury.[1][2]

Q2: How does YH439 affect other cytochrome P450 enzymes?

Studies have shown that YH439's effect is selective. While it effectively suppresses CYP2E1, it does not significantly affect CYP2B1/2 expression.[1][2] In fact, it has been observed to enhance the hepatic levels of P450 1A1/2.[1]

Troubleshooting and General Guidance

Since specific stability and storage data for YH439 is unavailable, researchers should adhere to standard laboratory practices for handling novel or uncharacterized compounds.

General Storage Recommendations for Research Compounds:

For compounds with unknown stability, a conservative approach to storage is recommended to minimize degradation. The following table outlines general best practices.

Storage ConditionTemperatureLightAtmosphere
Long-term -20°C or -80°CProtect from lightInert atmosphere (e.g., Argon, Nitrogen)
Short-term 2-8°CProtect from lightDesiccated
In Solution As recommended for the solvent, typically -20°C or -80°C in small aliquotsProtect from lightTightly sealed to prevent solvent evaporation and water absorption

Workflow for Determining Optimal Storage Conditions:

For critical experiments, it is advisable to perform in-house stability testing. The following workflow outlines a general approach.

G cluster_0 Initial Assessment cluster_1 Stress Testing cluster_2 Analysis and Determination a Prepare fresh stock solution of YH439 b Establish baseline analytical measurement (e.g., HPLC-UV, LC-MS) a->b c Aliquot stock solution b->c Proceed to Stress Testing d Expose aliquots to various conditions: - Different temperatures (e.g., RT, 4°C, 37°C) - Light exposure (UV, fluorescent) - Different pH values c->d e Analyze stressed samples at set time points d->e Collect Samples for Analysis f Compare results to baseline to assess degradation e->f g Determine optimal storage conditions based on minimal degradation f->g

Caption: A general experimental workflow for determining the stability of a research compound like YH439.

Signaling Pathway Considerations

While the direct degradation pathway of YH439 is unknown, its biological activity is linked to the regulation of cytochrome P450 enzymes, which are central to xenobiotic metabolism.

G cluster_0 YH439 Action cluster_1 Cellular Target cluster_2 Downstream Effect yh439 YH439 cyp2e1 CYP2E1 Transcription yh439->cyp2e1 Inhibits protein CYP2E1 Protein Levels cyp2e1->protein Leads to decreased activity CYP2E1 Metabolic Activity protein->activity Results in reduced protection Hepatoprotection activity->protection Contributes to

Caption: The inhibitory effect of YH439 on the CYP2E1 signaling pathway, leading to hepatoprotection.

References

Technical Support Center: Troubleshooting Mycophenolate Mofetil Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Mivotilate": Our documentation and the broader scientific literature primarily refer to the immunosuppressive agent as Mycophenolate Mofetil (MMF) or its active metabolite, Mycophenolic Acid (MPA). It is presumed that "this compound" is a typographical error, and this guide will proceed under that assumption.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell permeability assays involving Mycophenolate Mofetil.

Frequently Asked Questions (FAQs)

Q1: What is Mycophenolate Mofetil (MMF) and how does it affect cells?

Mycophenolate Mofetil is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid (MPA). MPA is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine nucleotides. This inhibition primarily affects the proliferation of T and B lymphocytes, which are highly dependent on this pathway for DNA synthesis.[1][2]

Q2: How can MMF/MPA impact a cell permeability assay?

MPA can directly affect the integrity of epithelial cell monolayers, which are commonly used in permeability assays (e.g., Caco-2 cells). It has been shown to disrupt the tight junctions between cells, leading to an increase in paracellular permeability.[1][3] This can be a direct effect of the drug on the cells, independent of its immunosuppressive properties.

Q3: What are the typical readouts in a cell permeability assay?

Common readouts include:

  • Transepithelial Electrical Resistance (TEER): A measure of the electrical resistance across a cell monolayer, which indicates the tightness of the junctions. A decrease in TEER suggests increased permeability.

  • Paracellular Flux of a Marker Molecule: The measurement of the passage of a fluorescently labeled, non-toxic molecule (e.g., FITC-dextran) from the apical to the basolateral side of the monolayer. An increase in the flux indicates increased permeability.

Troubleshooting Guide

Issue 1: Unexpected Decrease in Transepithelial Electrical Resistance (TEER)

Question: I've treated my cell monolayer with Mycophenolic Acid (MPA) and observed a significant and unexpected drop in TEER values compared to my vehicle control. What could be the cause?

Answer: A decrease in TEER is an expected outcome of MPA treatment on certain epithelial cell lines, such as Caco-2. MPA can disrupt the intestinal epithelial tight junctions.[3] This effect is mediated by an increase in the expression and phosphorylation of myosin light chain 2 (MLC2), which is involved in the regulation of tight junctions.[3]

Troubleshooting Steps:

  • Confirm the Effect is Dose-Dependent: Test a range of MPA concentrations to see if the decrease in TEER is proportional to the dose. This will help confirm that the observed effect is due to MPA.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the drop in TEER is not due to widespread cell death. While MPA can induce apoptosis, the disruption of tight junctions can occur without significant cytotoxicity.[3][4]

  • Examine Tight Junction Proteins: If possible, use immunofluorescence or western blotting to observe the expression and localization of tight junction proteins like ZO-1 and occludin. MPA treatment can cause a redistribution of these proteins away from the cell junctions.[3]

Issue 2: High Variability in Permeability Assay Results

Question: My replicate wells treated with MMF/MPA show high variability in TEER and/or marker molecule flux. How can I improve the consistency of my results?

Answer: High variability can stem from several factors, including inconsistent cell monolayers, issues with compound preparation, or procedural inconsistencies.

Troubleshooting Steps:

  • Ensure Monolayer Uniformity:

    • Consistent Seeding Density: Ensure that cells are seeded at a consistent density across all wells.

    • Monitor Cell Growth: Regularly monitor the cells microscopically to ensure they form a confluent monolayer.

    • Check for Edge Effects: Be aware of the "edge effect" in multi-well plates, where wells on the periphery may behave differently. Consider not using the outer wells for critical experiments.

  • Compound Preparation and Dosing:

    • Freshly Prepare Solutions: Prepare MMF/MPA solutions fresh for each experiment to avoid degradation.

    • Ensure Complete Solubilization: Ensure the compound is fully dissolved in the vehicle before diluting it in the culture medium.

    • Consistent Dosing Volume: Use calibrated pipettes to ensure accurate and consistent dosing across all wells.

  • Procedural Consistency:

    • Gentle Media Changes: When changing media, do so gently to avoid disturbing the cell monolayer.

    • Consistent Incubation Times: Ensure all plates are incubated for the same duration.

Issue 3: Altered Cell Morphology

Question: After treating the cells with MMF/MPA, I've noticed changes in cell shape and adherence. Is this normal?

Answer: Yes, altered cell morphology can be an effect of MMF/MPA treatment. The disruption of the cytoskeleton and tight junctions can lead to changes in cell shape. Additionally, at higher concentrations or with prolonged exposure, MMF/MPA can induce apoptosis, which is characterized by cell shrinkage and detachment.[4]

Troubleshooting Steps:

  • Document Morphological Changes: Capture images of the cells at different time points and concentrations of MPA to document the changes.

  • Correlate with Viability Data: Compare the morphological changes with the results of your cell viability assays to determine if the changes are due to cytotoxicity.

  • Consider the Cell Line: The extent of morphological changes can be cell-line dependent.

Quantitative Data Summary

The following table summarizes the effect of Mycophenolic Acid (MPA) on the transepithelial electrical resistance (TER) and paracellular flux of FITC-dextran in Caco-2 cell monolayers.

MPA Concentration (µM)Treatment Duration (hours)Relative Epithelial Resistance (% of Control)FITC-Dextran Influx (µg/mL)
1072~50%~2.5
5072~40%~3.0
10072~35%~3.5

Data is approximate and based on trends reported in the literature.[3]

Experimental Protocols

Representative Protocol: Caco-2 Cell Permeability Assay with Mycophenolic Acid

This protocol is a representative example and should be optimized for your specific cell line and experimental conditions.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Check:

  • Before the experiment, measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >250 Ω·cm²).

3. MPA Treatment:

  • Prepare stock solutions of MPA in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in pre-warmed culture medium.
  • Carefully remove the medium from the apical and basolateral compartments of the Transwell® inserts.
  • Add the medium containing the different concentrations of MPA (and a vehicle control) to the apical compartment. Add fresh medium to the basolateral compartment.

4. Permeability Measurement:

  • TEER: Measure the TEER at various time points after MPA addition (e.g., 24, 48, 72 hours).
  • FITC-Dextran Flux:
  • After the desired treatment duration, add a known concentration of FITC-dextran to the apical compartment.
  • At specific time intervals (e.g., 1, 2, 4 hours), collect samples from the basolateral compartment.
  • Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
  • Calculate the apparent permeability coefficient (Papp).

5. Data Analysis:

  • Calculate the percentage change in TEER relative to the vehicle control.
  • Generate a standard curve for FITC-dextran to determine the concentration in the basolateral samples.
  • Calculate the Papp value for FITC-dextran for each condition.

Visualizations

Mycophenolic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Epithelial Cell MPA Mycophenolic Acid (MPA) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits MLCK Myosin Light Chain Kinase (MLCK) MPA->MLCK Increases Expression Guanosine Guanosine Nucleotide Synthesis IMPDH->Guanosine pMLC2 Phosphorylated Myosin Light Chain 2 (pMLC2) MLCK->pMLC2 Phosphorylates TJ Tight Junctions (ZO-1, Occludin) pMLC2->TJ Disrupts Permeability Increased Paracellular Permeability TJ->Permeability Leads to

Caption: Signaling pathway of Mycophenolic Acid (MPA) leading to increased epithelial cell permeability.

Experimental_Workflow start Start seed_cells Seed Caco-2 cells on Transwell® inserts start->seed_cells differentiate Culture for 21-25 days to differentiate seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity treat_cells Treat with MPA or vehicle control check_integrity->treat_cells measure_permeability Measure TEER and/or FITC-dextran flux treat_cells->measure_permeability analyze_data Analyze and interpret data measure_permeability->analyze_data end End analyze_data->end

Caption: General experimental workflow for a Caco-2 cell permeability assay with MPA.

Troubleshooting_Flowchart start Unexpected Result in Permeability Assay is_teer_low Is TEER unexpectedly low? start->is_teer_low is_variability_high Is there high variability between replicates? is_teer_low->is_variability_high No expected_effect This is an expected effect of MPA. Investigate dose-dependency and check tight junction proteins. is_teer_low->expected_effect Yes is_morphology_altered Is cell morphology altered? is_variability_high->is_morphology_altered No check_monolayer Check for monolayer uniformity, consistent dosing, and procedural consistency. is_variability_high->check_monolayer Yes check_viability Document changes and correlate with cell viability assays to distinguish from cytotoxicity. is_morphology_altered->check_viability Yes end Consult Further Documentation is_morphology_altered->end No

Caption: Troubleshooting flowchart for common issues in MMF/MPA permeability assays.

References

Technical Support Center: Optimizing Mivotilate Concentration for AhR Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mivotilate for the activation of the Aryl hydrocarbon Receptor (AhR). This compound (also known as YH439) is a potent AhR activator[1]. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate the Aryl hydrocarbon Receptor (AhR)?

A1: this compound is a potent activator (agonist) of the Aryl hydrocarbon Receptor (AhR)[1]. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in various cellular processes, including the metabolism of foreign compounds[2][3]. In its inactive state, AhR resides in the cytoplasm in a protein complex. Upon binding by a ligand like this compound, the AhR translocates into the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) or Dioxin Responsive Elements (DREs) in the promoter region of target genes, initiating their transcription[4][5][6][7]. A key target gene and marker of AhR activation is Cytochrome P450 1A1 (CYP1A1)[1][7].

Q2: What is the optimal concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A typical starting range for a potent AhR agonist could be from 0.1 nM to 10 µM. The goal is to identify a concentration that gives a robust activation of AhR without inducing cytotoxicity.

Q3: How can I confirm that AhR is activated in my experiment?

A3: AhR activation can be confirmed through several methods:

  • Reporter Gene Assays: This is a common and effective method where cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with DREs. An increase in reporter gene activity upon this compound treatment indicates AhR activation[8][9][10][11].

  • Gene Expression Analysis (qRT-PCR): Measuring the mRNA levels of AhR target genes, most notably CYP1A1, is a direct indicator of AhR activation. A significant increase in CYP1A1 mRNA levels post-treatment is a strong confirmation[12].

  • Protein Expression Analysis (Western Blot): Detecting an increase in the protein levels of CYP1A1 or other AhR-regulated proteins can also confirm activation.

  • Enzyme Activity Assays: The activity of the CYP1A1 enzyme can be measured using specific substrates (e.g., EROD assay).

Q4: Can this compound be toxic to cells at high concentrations?

A4: Yes, like many small molecules, this compound may exhibit cytotoxicity at higher concentrations. This can interfere with the interpretation of AhR activation assays, potentially leading to false negatives or a decrease in signal at the upper end of the dose-response curve[10]. It is essential to assess cell viability in parallel with the AhR activation assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low AhR Activation 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response.Perform a dose-response curve with a wider range of this compound concentrations (e.g., from picomolar to micromolar) to determine the EC50 (half-maximal effective concentration).
2. Poor this compound Solubility: this compound may have precipitated out of the culture medium, especially at higher concentrations.Prepare this compound stock in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control[11]. Visually inspect for precipitates.
3. Cell Line Unresponsive: The chosen cell line may not express sufficient levels of AhR or necessary cofactors.Use a cell line known to be responsive to AhR agonists (e.g., HepG2, MCF-7). Confirm AhR expression in your cell line via Western blot or qRT-PCR.
4. Assay Incubation Time: The incubation time may be too short or too long.Optimize the incubation time. For gene expression, peak mRNA levels might be observed between 4 to 24 hours. For reporter assays, 24 hours is a common time point[10][11].
High Background Signal in Vehicle Control 1. Endogenous AhR Ligands in Serum: Fetal Bovine Serum (FBS) in the culture medium can contain endogenous AhR activators.Use charcoal-stripped FBS or reduce the serum concentration in your medium during the experiment.
2. Contamination: Bacterial or fungal contamination can interfere with the assay.Ensure aseptic techniques. Regularly test cell cultures for mycoplasma contamination.
Decreased Signal at High this compound Concentrations 1. Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to cell death and reduced signal[10].Perform a concurrent cell viability assay (e.g., MTT, CellTiter-Glo®) to assess the cytotoxicity of this compound at each concentration. Normalize the AhR activation data to cell viability[10].
2. Receptor Downregulation/Desensitization: Prolonged exposure to high agonist concentrations can lead to downregulation of the AhR pathway.Consider shorter incubation times or analyze earlier endpoints like nuclear translocation.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to adhere and stabilize before treatment.
2. Pipetting Errors: Inaccurate pipetting of this compound or assay reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Quantitative Data Summary

The following table provides a representative structure for summarizing dose-response data for an AhR agonist. The values are hypothetical and should be determined experimentally for this compound.

Parameter Value Notes
EC50 (CYP1A1 mRNA induction) [Experimental Value, e.g., 5 nM]Determined from a 10-point dose-response curve in HepG2 cells after 24h treatment.
EC50 (DRE-Luciferase Reporter Assay) [Experimental Value, e.g., 2 nM]Determined from a 10-point dose-response curve in a stable reporter cell line after 24h treatment.
Maximum Fold Induction (vs. Vehicle) [Experimental Value, e.g., 50-fold]The peak response observed in the dose-response curve before any cytotoxic effects.
CC50 (50% Cytotoxic Concentration) [Experimental Value, e.g., > 10 µM]Determined from a cell viability assay running in parallel with the activation experiment.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound using a DRE-Luciferase Reporter Assay

This protocol outlines the steps to determine the concentration-dependent activation of AhR by this compound in a stable reporter cell line.

Materials:

  • 1A2-DRE™ cells (or similar AhR reporter cell line)[8][10]

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is to prepare a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium)[8].

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂[11].

  • Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction for each this compound concentration by dividing the average relative luminescence units (RLU) of the treated wells by the average RLU of the vehicle control wells. Plot the fold induction against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Protocol 2: Analysis of CYP1A1 mRNA Expression by qRT-PCR

This protocol describes how to measure the induction of the AhR target gene CYP1A1 in response to this compound.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the desired concentrations of this compound (e.g., based on the reporter assay results) and a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using a qPCR master mix, cDNA, and primers for CYP1A1 and the housekeeping gene.

  • Data Analysis: Determine the Ct values for each gene. Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex (AhR, HSP90, etc.) This compound->AhR_complex Binding AhR_active Active AhR AhR_complex->AhR_active Conformational Change AhR_nuc AhR AhR_active->AhR_nuc Nuclear Translocation AhR_ARNT AhR/ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Induces Transcription mRNA mRNA Target_Genes->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation

Caption: The canonical AhR signaling pathway activated by this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response & Viability cluster_1 Phase 2: Target Gene Confirmation A Prepare this compound Serial Dilutions B Treat Reporter Cells in 96-well Plate A->B C Incubate for 24h B->C D Perform Luciferase Assay (AhR Activation) C->D E Perform Viability Assay (e.g., MTT) C->E F Analyze Data: Calculate EC50 & CC50 D->F E->F G Select Optimal Concentrations (non-toxic, active) F->G Inform Selection H Treat Cells (e.g., HepG2) in 6-well Plate G->H I Incubate for 24h H->I J Extract RNA I->J K Perform qRT-PCR for CYP1A1 J->K L Analyze Gene Expression Fold Change K->L

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Low/No AhR Activation Signal? CheckViability Run Cell Viability Assay Start->CheckViability ViabilityOK Cell Viability > 90%? CheckViability->ViabilityOK WidenRange Widen Dose-Response Range (e.g., 1 pM to 10 µM) ViabilityOK->WidenRange Yes Cytotoxicity High Cytotoxicity Observed ViabilityOK->Cytotoxicity No CheckSolubility Check this compound Solubility (Visual Inspection, Solvent %) WidenRange->CheckSolubility UsePositiveControl Test Positive Control (e.g., TCDD, FICZ) CheckSolubility->UsePositiveControl LowerConcentration Lower this compound Concentration Range Cytotoxicity->LowerConcentration

Caption: A decision tree for troubleshooting low AhR activation.

References

How to minimize off-target effects of YH439

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental compound YH439. The information is designed to help minimize off-target effects and address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of YH439?

YH439 is an experimental hepatoprotective agent that primarily acts as a powerful inhibitor of cytochrome P450 2E1 (CYP2E1) expression.[1] It decreases CYP2E1-catalyzed activity and the amount of immunoreactive CYP2E1 protein in a time- and dose-dependent manner.[1] The inhibition of CYP2E1 by YH439 has been shown to occur at the level of transcription.[1]

2. What are the known off-target effects of YH439?

Published studies in rats have identified the following off-target effects:

  • CYP1A1/2: YH439 has been shown to enhance the hepatic levels of CYP1A1/2.[2]

  • CYP2B1/2: There are conflicting reports regarding the effect of YH439 on CYP2B1/2. One study reported a moderate increase in both the protein and catalytic activity of CYP2B1/2[1], while another reported no effect on its expression.[2] This discrepancy is a critical consideration for experimental design and data interpretation.

3. What are the pharmacokinetic properties of YH439 that I should be aware of?

YH439 has low oral bioavailability in rats.[3] This is due to a combination of poor absorption from the gastrointestinal tract and significant first-pass metabolism in the liver and intestines. However, its water solubility and bioavailability can be significantly increased when formulated with mixed micelles.[3]

4. Are there known species differences in the metabolism of YH439?

Yes, significant species differences in the pharmacokinetics and metabolism of YH439 have been observed between rats, rabbits, and dogs.[3] Notably:

  • A specific metabolite, M7, was detected in dogs but not in rats or rabbits.[3]

  • The formation of another metabolite, M4, was found to be maximal in dogs.[3]

  • The formation of a third metabolite, M5, was minimal in rabbits compared to rats and dogs.[3] These differences are crucial to consider when extrapolating data between species.

Troubleshooting Guide

Problem: I am observing unexpected effects on CYP2B1/2 activity or expression in my experiment.

Possible Cause: There are conflicting reports in the literature regarding the effect of YH439 on CYP2B1/2. One study reports a moderate increase in CYP2B1/2 protein and activity[1], while another reports no effect.[2] Your results may be reflecting this variability.

Solution:

  • Confirm your findings: Repeat the experiment, ensuring all controls are in place.

  • Dose-response analysis: Perform a dose-response experiment to see if the effect is concentration-dependent.

  • Orthogonal validation: Use multiple methods to assess CYP2B1/2, such as enzymatic assays and western blotting for protein levels.

  • Consider your experimental system: The effect of YH439 on CYP2B1/2 may be dependent on the specific cell type or animal model used.

Problem: My in vivo results are not consistent, or the observed effect is weaker than expected.

Possible Cause: The low oral bioavailability of YH439 in some species, such as rats, could be a contributing factor.[3]

Solution:

  • Optimize the formulation: Consider using a formulation with mixed micelles to increase the solubility and absorption of YH439.[3]

  • Alternative routes of administration: If feasible for your experimental design, consider intravenous or intraportal administration to bypass first-pass metabolism.

  • Pharmacokinetic analysis: If possible, perform pharmacokinetic studies in your animal model to determine the actual exposure to YH439.

Data Presentation

Table 1: Effects of YH439 on Cytochrome P450 Enzymes in Rats

EnzymeDose of YH439EffectReference
CYP2E1150 mg/kg~30% decrease in activity within 2 hours[1]
CYP2E1150 mg/kg43% decrease in activity at 24 hours[1]
CYP2E125-100 mg/kgComplete suppression of isoniazid-inducible levels[2]
CYP1A1/2Not specifiedEnhanced hepatic levels[2]
CYP2B1/2Not specifiedModerately increased protein and catalytic activity[1]
CYP2B1/225-100 mg/kgNo effect on expression[2]

Table 2: Species Differences in YH439 Metabolism

MetaboliteRatRabbitDogReference
M7Not DetectedNot DetectedDetected[3]
M4AUC ratio to YH439: 24.6-31.3%AUC ratio to YH439: 42.2-49.2%AUC ratio to YH439: 2200-7640% (Maximal)[3]
M5AUC ratio to YH439: 103-127%AUC ratio to YH439: 2.93-3.31% (Minimal)AUC ratio to YH439: 92.4-158%[3]

Experimental Protocols

1. Western Blot Analysis for CYP450 Protein Levels

  • Sample Preparation: Homogenize liver tissue or lyse cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CYP2E1, CYP1A1/2, or CYP2B1/2 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

2. In Vitro Treatment of Hepatocytes with YH439

  • Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in collagen-coated plates and culture until they reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of YH439 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of YH439 in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of YH439 or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 24, or 48 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis, protein extraction for western blotting, or preparation of microsomes for enzyme activity assays.

Visualizations

YH439_Mechanism_of_Action cluster_CYP2E1 On-Target Effect cluster_OffTarget Off-Target Effects YH439 YH439 CYP2E1_Transcription CYP2E1 Gene Transcription YH439->CYP2E1_Transcription Inhibits CYP1A1_2 CYP1A1/2 Expression YH439->CYP1A1_2 Enhances CYP2B1_2 CYP2B1/2 Expression (Conflicting Reports) YH439->CYP2B1_2 Modulates (?) CYP2E1_Protein CYP2E1 Protein CYP2E1_Transcription->CYP2E1_Protein Translation CYP2E1_Activity CYP2E1 Catalytic Activity CYP2E1_Protein->CYP2E1_Activity Function

Caption: Mechanism of action of YH439, including its on-target and off-target effects.

Caption: A troubleshooting workflow for unexpected experimental results with YH439.

Logical_Relationships cluster_primary Primary Effect cluster_secondary Secondary Considerations cluster_mitigation Mitigation Strategies YH439 YH439 CYP2E1_Inhibition CYP2E1 Inhibition YH439->CYP2E1_Inhibition Off_Target Off-Target Effects on other CYPs YH439->Off_Target Pharmacokinetics Pharmacokinetics (Bioavailability, Species Differences) YH439->Pharmacokinetics Dose_Optimization Dose Optimization Off_Target->Dose_Optimization Control_Experiments Appropriate Control Experiments Off_Target->Control_Experiments Pharmacokinetics->Control_Experiments Formulation_Adjustment Formulation Adjustment Pharmacokinetics->Formulation_Adjustment

Caption: Logical relationships for minimizing off-target effects of YH439.

References

Addressing variability in Mivotilate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Mivotilate Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and sources of variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the JNK-associated Stability Kinase (JASK). By binding to the ATP-binding pocket of JASK, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the JASK signaling cascade, which is frequently hyperactivated in certain cancer cell lines and contributes to therapeutic resistance.

Q2: Why am I observing significant variability in IC50 values across experiments?

Variability in this compound's half-maximal inhibitory concentration (IC50) can stem from several factors:

  • Cell Confluence and Passage Number: The potency of this compound is highly dependent on the metabolic state and density of the cell culture. We recommend keeping cell confluence consistently between 60-70% and using cells within a narrow passage number range (e.g., passages 5-15) for all experiments.

  • Reagent Preparation: this compound has poor aqueous solubility. Improper dissolution or storage can lead to precipitation and a lower effective concentration. Please refer to the detailed dissolution protocol below.

  • Assay Incubation Time: The apparent IC50 can shift with varying incubation times due to the compound's metabolism by the cells. It is crucial to use a consistent incubation time for all comparative experiments.

Q3: My this compound solution appears cloudy or contains precipitates. What should I do?

A cloudy solution indicates that this compound has precipitated. This is often due to improper dissolution or "shock" precipitation when adding the DMSO stock to an aqueous buffer. Do not use a solution with visible precipitates. We recommend preparing fresh solutions and following the "this compound Solubilization Protocol" carefully. If the issue persists, gentle warming (up to 37°C) and vortexing may help, but the solution should be used immediately.

Q4: Are there known off-target effects I should be aware of?

Yes, at concentrations significantly above the IC50 for JASK (typically >10 µM), this compound can exhibit inhibitory activity against other kinases in the same family. It is advisable to perform a kinase panel screening if off-target effects are suspected in your experimental system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Inconsistent cell viability results 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent this compound concentration due to precipitation.1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outermost wells of the plate or fill them with sterile PBS.3. Visually inspect the final diluted solutions for clarity before adding to cells.
Lower than expected potency (High IC50) 1. High cell confluence at the time of treatment.2. Degradation of this compound stock solution.3. Rapid metabolism of this compound by the cell line.1. Standardize cell seeding density to achieve 60-70% confluence at the time of drug addition.2. Prepare fresh stock solutions. Store DMSO stocks in small aliquots at -80°C and avoid repeated freeze-thaw cycles.3. Consider a shorter incubation time or a repeat-dosing schedule.
High background signal in downstream assays (e.g., Western Blot) 1. Off-target effects at high this compound concentrations.2. Solvent (DMSO) effects on cell signaling.1. Perform a dose-response experiment to find the optimal concentration that inhibits JASK without significant off-target activity.2. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples in all experiments.

Key Experimental Protocols

This compound Solubilization Protocol for Cell-Based Assays
  • Stock Solution Preparation (10 mM):

    • Allow the lyophilized this compound powder to equilibrate to room temperature for 15 minutes before opening the vial.

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex for 5-10 minutes until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in DMSO to create intermediate stock concentrations.

    • To prepare the final working concentration in cell culture media, dilute the intermediate DMSO stock at least 1:1000 to minimize DMSO concentration (final DMSO should be ≤ 0.1%).

    • Crucially , add the DMSO stock dropwise to the culture media while vortexing the media to prevent precipitation.

Cell Viability (IC50) Determination Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density to ensure they reach 60-70% confluence at the time of drug addition. Incubate for 24 hours.

  • This compound Treatment:

    • Prepare a series of this compound concentrations in culture media from your working solutions.

    • Include a "vehicle-only" control (e.g., 0.1% DMSO in media) and a "no-treatment" control.

    • Remove the old media from the cells and add 100 µL of the this compound-containing or control media to the respective wells.

  • Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the normalized viability against the log of this compound concentration.

    • Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.

Visualizations and Workflows

Mivotilate_Signaling_Pathway cluster_upstream Upstream Stress Signals UV UV Radiation JASK JASK UV->JASK Activation Cytokines Inflammatory Cytokines Cytokines->JASK Activation Substrate Downstream Substrate JASK->Substrate Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Substrate->Apoptosis This compound This compound This compound->JASK Inhibition

Caption: this compound inhibits the JASK signaling pathway.

Troubleshooting_Workflow start Inconsistent Experimental Results check_cells Are cell passage number and confluence consistent? start->check_cells check_reagent Was this compound solution clear upon preparation? check_cells->check_reagent Yes fix_cells Standardize cell culture (passage, confluence) check_cells->fix_cells No check_controls Are vehicle controls behaving as expected? check_reagent->check_controls Yes fix_reagent Prepare fresh this compound stock and working solutions check_reagent->fix_reagent No fix_controls Investigate solvent or assay-specific issues check_controls->fix_controls No end Consistent Results check_controls->end Yes fix_cells->start fix_reagent->start fix_controls->start

Technical Support Center: Improving Oral Bioavailability of Mivotilate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Mivotilate" is not a publicly documented pharmaceutical agent. This guide will use Mycophenolate Mofetil (MMF), a prodrug with known bioavailability challenges, as a relevant analogue to illustrate principles and protocols. The strategies and troubleshooting advice provided are based on established pharmaceutical science for improving the oral delivery of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of lipophilic compounds like this compound?

The oral bioavailability of poorly water-soluble drugs is often limited by several factors. After oral administration, a drug must dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal wall.[1] Key barriers include:

  • Poor Aqueous Solubility: Low solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption.[2] Many modern drug candidates exhibit solubility limitations, compromising their absorption and bioavailability.[3]

  • First-Pass Metabolism: After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation.[1] The liver can extensively metabolize the drug, reducing the amount that reaches the rest of the body.[1][4]

  • Efflux by Transporters: Transmembrane proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI tract, reducing net absorption.

  • Degradation: The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.

Q2: Which formulation strategies are most effective for enhancing the oral bioavailability of poorly soluble drugs?

Several advanced formulation strategies can overcome the challenges of poor solubility and improve bioavailability.[5][6] These include:

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubility and absorption.

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protect them from degradation, and offer controlled release.[7][8] SLNs are considered a promising drug carrier system due to their biocompatibility and ability to be produced on a large scale.[9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.[10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its solubility and dissolution rate.[2] Spray drying is an efficient technology for producing ASDs.[3]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Q3: We are developing a Solid Lipid Nanoparticle (SLN) formulation. How do we select the appropriate lipid and surfactant?

The selection of lipids and surfactants is critical for the stability, drug loading capacity, and release profile of SLNs.[11]

  • Lipid Selection:

    • Solubility: The drug should have high solubility in the molten lipid to ensure high entrapment efficiency.[7]

    • Crystallinity: Lipids that form less perfect crystals (e.g., mixtures of glycerides) can accommodate more drug molecules and minimize drug expulsion during storage.[7] Commonly used lipids include Compritol® 888 ATO, glyceryl monostearate, and stearic acid.[7][12]

  • Surfactant Selection:

    • Stabilization: The surfactant stabilizes the nanoparticle dispersion and prevents aggregation. Non-ionic surfactants like Poloxamers (e.g., Pluronic® F68) and polysorbates (e.g., Tween® 80) are commonly used due to their low toxicity.[13]

    • Biocompatibility: The chosen surfactant must be safe for oral administration.

Troubleshooting Guides

Issue 1: Low Drug Entrapment Efficiency (<70%) in SLN Formulation

Potential Cause Troubleshooting Step
Poor drug solubility in the lipid matrix. Screen various lipids to find one with higher solubilizing capacity for this compound.[7] Increase the temperature of the molten lipid (if the drug is heat-stable) to improve solubility.
Drug partitioning into the aqueous phase during homogenization. Optimize the surfactant concentration. Use a combination of surfactants to improve stabilization of the lipid-water interface.[14]
Premature drug crystallization. Rapidly cool the hot nanoemulsion after homogenization to "freeze" the drug within the lipid matrix.
Drug expulsion during lipid recrystallization. Use a blend of different lipids to create a less-ordered crystalline structure, which can better accommodate the drug.[11]

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Food Effect. Standardize the feeding schedule for animal studies. Fast animals overnight before dosing, as food can significantly alter GI transit time and absorption.[15]
Inconsistent Dosing. Ensure accurate and consistent oral gavage technique. For suspensions, ensure the formulation is homogenous before drawing each dose.
Formulation Instability. Characterize the formulation for particle size and drug content immediately before dosing to ensure it has not aggregated or settled.
Inter-animal Physiological Differences. Increase the number of animals per time point to improve statistical power. Ensure animals are of a similar age and weight.[16]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Pluronic® F68)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the lipid (e.g., Compritol® 888 ATO) by heating it 5-10°C above its melting point.

  • Drug Incorporation: Dissolve the accurately weighed this compound into the molten lipid with continuous stirring until a clear solution is formed.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Pluronic® F68) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water pre-emulsion.[9]

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size.[17]

  • Cooling & Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the release of this compound from the SLN formulation.[18]

Materials:

  • This compound-loaded SLN dispersion

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant release medium)

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking water bath or USP dissolution apparatus

Procedure:

  • Membrane Preparation: Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Sample Loading: Pipette a known volume (e.g., 1 mL) of the this compound-loaded SLN dispersion into the dialysis bag and securely seal both ends.

  • Release Study: Place the sealed dialysis bag into a vessel containing a defined volume of release medium (e.g., 100 mL). The volume should ensure sink conditions (the concentration of the drug in the medium should not exceed 10% of its solubility).

  • Incubation: Place the vessel in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).[19]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is an in vitro model to predict intestinal drug absorption and identify potential efflux transporter substrates.[20][21]

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound solution

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-24 days to allow them to differentiate and form a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability test; low permeability of this marker indicates a robust monolayer.[22]

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C for a specified period (e.g., 2 hours).[20] e. At the end of the incubation, collect samples from both chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber. This is done to determine the efflux ratio.

  • Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the drug is a substrate for an efflux transporter like P-gp.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral pharmacokinetic study in Sprague Dawley rats.[15][16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Sprague Dawley rats (male, 250-300g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimatize rats for at least 7 days before the study, with free access to food and water.[15]

  • Dosing: Fast the rats overnight (approx. 12 hours) before dosing, but allow access to water. Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[23]

  • Plasma Preparation: Immediately place blood samples on ice and then centrifuge (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[23]

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and T½ (half-life).

Data & Visualizations

Quantitative Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies

Strategy Mechanism of Action Typical Fold-Increase in Bioavailability Advantages Disadvantages
Solid Lipid Nanoparticles (SLNs) Increases surface area, improves solubility, bypasses first-pass metabolism via lymphatic uptake.[7]2 to 10-foldHigh drug loading, controlled release, good stability.[12]Potential for drug expulsion, complex manufacturing.
Amorphous Solid Dispersions (ASDs) Maintains the drug in a high-energy amorphous state, increasing solubility and dissolution.[2]2 to 8-foldSignificant solubility enhancement, scalable manufacturing (spray drying).[3]Physically unstable (can recrystallize), potential for polymer-drug interactions.
Self-Emulsifying Systems (SEDDS) Spontaneously forms a micro/nanoemulsion in the GI tract, keeping the drug in a solubilized state.[10]3 to 7-foldHigh drug loading, good for very lipophilic drugs.High surfactant concentration can cause GI irritation.

Visualizations

MMF_Mechanism_of_Action cluster_0 MMF Mycophenolate Mofetil (this compound Analogue) MPA Mycophenolic Acid (MPA) (Active Metabolite) MMF->MPA Hydrolysis (Esterases) IMPDH Inosine-5'-monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits Guanosine De Novo Guanosine Nucleotide Synthesis IMPDH->Guanosine Required for Lymphocytes T and B Lymphocyte Proliferation Guanosine->Lymphocytes Required for ImmuneResponse Suppressed Immune Response Lymphocytes->ImmuneResponse Leads to

Caption: Simplified signaling pathway for Mycophenolate Mofetil (MMF).

Formulation_Workflow cluster_Start Phase 1: Formulation Development cluster_InVitro Phase 2: In Vitro Evaluation cluster_InVivo Phase 3: In Vivo Evaluation cluster_End Phase 4: Optimization Start Define Target Product Profile (e.g., Improved Bioavailability) Screen Screen Excipients (Lipids, Surfactants, Polymers) Start->Screen Prep Prepare Formulations (e.g., SLNs, ASDs) Screen->Prep Char Physicochemical Characterization (Size, EE%, Dissolution) Prep->Char Release In Vitro Release Study Char->Release Perm Caco-2 Permeability Assay Release->Perm PK Rodent Pharmacokinetic Study Perm->PK Data Analyze PK Data (AUC, Cmax, Tmax) PK->Data Decision Lead Formulation Candidate Meets Target Profile? Data->Decision Optimize Refine & Optimize Formulation Decision->Optimize No End Proceed to Further Development Decision->End Yes Optimize->Prep

Caption: Experimental workflow for developing an enhanced oral formulation.

Troubleshooting_Logic Start Problem: Low Oral Bioavailability in vivo CheckDissolution Is in vitro dissolution /release rate low? Start->CheckDissolution CheckPermeability Is Caco-2 permeability low (Papp < 1x10⁻⁶ cm/s)? CheckDissolution->CheckPermeability No SolubilityIssue Action: Reformulate to improve solubility (e.g., ASD, Nanosizing) CheckDissolution->SolubilityIssue Yes CheckEfflux Is Efflux Ratio > 2? CheckPermeability->CheckEfflux No PermeabilityIssue Action: Add permeation enhancers (use with caution) CheckPermeability->PermeabilityIssue Yes Metabolism High First-Pass Metabolism is likely CheckEfflux->Metabolism No EffluxIssue Action: Co-formulate with a P-gp inhibitor CheckEfflux->EffluxIssue Yes MetabolismAction Action: Consider formulation to promote lymphatic uptake (e.g., SLNs) Metabolism->MetabolismAction

Caption: Logical flowchart for troubleshooting low oral bioavailability.

References

Technical Support Center: Mivotilate (Mycophenolate Mofetil) Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays for screening the toxicity of Mivotilate (assumed to be Mycophenolate Mofetil).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is understood to be Mycophenolate Mofetil (MMF), a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid (MPA).[1][2] MPA is a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][3][4] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for proliferation.[1][3][4] By inhibiting IMPDH, MPA exerts a potent cytostatic effect on these immune cells, thereby suppressing cell-mediated immune responses and antibody formation.[1][3]

Q2: Why are cell viability assays important for this compound toxicity screening?

A2: Cell viability assays are essential to determine the concentration at which this compound (as MPA) becomes cytotoxic to different cell types. This is crucial for establishing a therapeutic window, where the drug is effective at suppressing immune cells without causing significant harm to other cells in the body.[5] These assays help in safety assessment, dose optimization, and understanding the compound's overall safety profile.[5]

Q3: Which cell viability assays are commonly used for screening this compound toxicity?

A3: Several assays can be used, with the most common being:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[5][6]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the amount of LDH released from damaged cells, indicating compromised membrane integrity.[7][8][9]

Q4: Can this compound's mechanism of action interfere with the results of cell viability assays?

A4: Yes, it's a possibility. Since MPA inhibits nucleotide synthesis and has anti-proliferative effects, assays that rely on metabolic activity or cell proliferation (like MTT and XTT) could show a decrease in signal that is not necessarily due to direct cell death but rather to cytostatic effects. Therefore, it is often recommended to use a combination of assays that measure different cellular parameters, such as metabolic activity and membrane integrity (e.g., MTT and LDH), to get a more complete picture of this compound's toxicity.[10]

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSuggested Solution
Low signal or low absorbance values - Insufficient cell number.[10] - Incubation time with MTT reagent is too short.[10] - Suboptimal metabolic activity of the cells.- Optimize cell seeding density. A typical range is 5,000-10,000 cells per well for adherent cells.[10] - Increase incubation time with MTT (typically 3-4 hours).[10] - Ensure cells are in a logarithmic growth phase during the experiment.
High background - Contamination of media or reagents. - Interference from the test compound (this compound).[11]- Use sterile techniques and fresh reagents. - Include a control with this compound in cell-free media to check for direct reduction of MTT.
Inconsistent results between wells - Uneven cell seeding. - Incomplete dissolution of formazan crystals.- Ensure a homogenous cell suspension before seeding. - Mix thoroughly after adding the solubilization solution. Ensure all formazan crystals are dissolved before reading the plate.
LDH Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background LDH in control wells - High endogenous LDH activity in the serum of the culture medium.[7] - Mechanical stress on cells during handling, causing premature LDH release.- Use heat-inactivated serum or reduce the serum concentration in the media.[7] - Handle cell plates gently. Avoid vigorous pipetting.
Low signal in positive control (lysed cells) - Incomplete cell lysis.[12] - Insufficient incubation time for the LDH reaction.- Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve maximum LDH release.[12] - Optimize the incubation time for the LDH reaction; 30 minutes is a common starting point.[9]
High variability between replicates - Bubbles in the wells. - Inaccurate pipetting.- Be careful not to introduce bubbles when adding reagents. - Use calibrated pipettes and ensure accurate and consistent volumes are added to each well.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (MPA) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for this compound). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

  • Controls: Prepare the following controls in triplicate:[9]

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add lysis buffer to untreated cells 30-45 minutes before collecting the supernatant.[12]

    • Medium background: Culture medium without cells.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting the background absorbance.

Visualizations

Signaling Pathway of Mycophenolic Acid (MPA)

MPA_Pathway cluster_cell T/B Lymphocyte MMF Mycophenolate Mofetil (this compound - Prodrug) MPA Mycophenolic Acid (Active Drug) MMF->MPA Hydrolysis IMPDH Inosine-5'-monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Guanosine Guanosine Nucleotides (GTP) XMP->Guanosine DNA_RNA DNA & RNA Synthesis Guanosine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Experimental Workflow for Cell Viability Assays

Viability_Workflow cluster_assays Assay Specific Steps start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for Exposure Time treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt MTT Assay collect_supernatant Collect Supernatant incubate2->collect_supernatant LDH Assay incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze Data Analysis (% Viability / % Cytotoxicity) read_mtt->analyze add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->analyze end End analyze->end

Caption: General workflow for MTT and LDH cell viability assays.

Logical Relationship for Assay Selection

Assay_Selection cluster_effects Potential Cellular Effects cluster_assays Recommended Assays question Primary Question: What is the effect of this compound? cytostatic Cytostatic Effect (Inhibition of Proliferation) question->cytostatic cytotoxic Cytotoxic Effect (Cell Death) question->cytotoxic metabolic_assay Metabolic Activity Assays (e.g., MTT, XTT) cytostatic->metabolic_assay Measures membrane_assay Membrane Integrity Assays (e.g., LDH Release) cytotoxic->membrane_assay Measures conclusion Comprehensive Toxicity Profile metabolic_assay->conclusion membrane_assay->conclusion

Caption: Logic for selecting complementary cell viability assays.

References

Validation & Comparative

Mivotilate (MIV-818): A Targeted Approach to Liver Cancer, Not a Conventional Hepatoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into Mivotilate, identified in clinical trials as MIV-818, reveal its primary function as a liver-targeted chemotherapy prodrug for the treatment of liver cancer, rather than a hepatoprotective agent in the conventional sense. This distinction is crucial for researchers, scientists, and drug development professionals. While MIV-818 is designed to minimize damage to healthy liver tissue, its mechanism is fundamentally cytotoxic to cancer cells, differing significantly from agents that protect the liver from toxins or disease-induced injury.

Currently, there is no publicly available experimental data to support the use of this compound as a general hepatoprotective agent. Therefore, a direct quantitative comparison of its efficacy with established hepatoprotective drugs like Silymarin, Metadoxine, and Ursodeoxycholic acid is not feasible. This guide will instead elucidate the mechanism of MIV-818 as a targeted cancer therapy and then present a comparative overview of well-documented hepatoprotective agents.

This compound (MIV-818): Mechanism of Action

MIV-818 is a prodrug of troxacitabine, a nucleoside analogue. Its design allows for oral administration and targeted delivery to the liver. Within the liver, MIV-818 is metabolized into its active form, which is then incorporated into the DNA of rapidly dividing cells, such as cancer cells. This incorporation leads to DNA damage and ultimately triggers cell death (apoptosis). The key characteristic of MIV-818 is its ability to achieve high concentrations of the active drug in the liver while minimizing exposure to the rest of the body, thereby reducing systemic side effects. Clinical trial information indicates that MIV-818 shows a selective effect on liver cancer tissue with minimal impact on surrounding healthy liver cells.

Established Hepatoprotective Agents: A Comparative Overview

In contrast to the targeted cytotoxic action of MIV-818, traditional hepatoprotective agents work through various mechanisms to shield the liver from damage. The following table summarizes the mechanisms and key experimental findings for several widely recognized hepatoprotective agents.

AgentMechanism of ActionKey Experimental Findings (in various models)
Silymarin A flavonoid complex from milk thistle, its primary active component is silybin. It acts as an antioxidant by scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.[1][2] It also stabilizes cell membranes, inhibits inflammatory pathways, and promotes liver regeneration.[1][2]In animal models of toxin-induced liver injury (e.g., carbon tetrachloride, acetaminophen), Silymarin has been shown to reduce levels of liver enzymes (ALT, AST), decrease lipid peroxidation, and improve liver histology.[3][4] Clinical studies have investigated its use in alcoholic liver disease, viral hepatitis, and drug-induced liver injury with varying results.[5]
Metadoxine A combination of pyridoxine and pyrrolidone carboxylate. It enhances the metabolism of alcohol and its toxic byproduct, acetaldehyde.[6] It also acts as an antioxidant, preserving glutathione levels and protecting against lipid peroxidation.[6][7]Studies in models of alcoholic liver disease have demonstrated that Metadoxine can reduce fat accumulation in hepatocytes, lower liver enzyme levels, and improve liver function.[6][7]
Ursodeoxycholic Acid (UDCA) A naturally occurring bile acid. It protects liver cells from the toxic effects of other bile acids, stimulates bile flow, and has anti-inflammatory and anti-apoptotic (cell death inhibiting) properties.[8]UDCA is a standard treatment for primary biliary cholangitis. Clinical trials have shown its efficacy in improving liver biochemistry in cholestatic liver diseases. Experimental studies have also suggested a protective role in non-alcoholic fatty liver disease (NAFLD) and drug-induced liver injury.

Experimental Protocols: An Overview

The evaluation of hepatoprotective agents typically involves in vitro and in vivo models that mimic human liver diseases.

In Vitro Models:

  • Primary Hepatocyte Cultures: Liver cells are isolated and cultured to study the direct effects of a hepatoprotective agent against a toxin (e.g., acetaminophen, ethanol). Cell viability, enzyme leakage (LDH), and markers of oxidative stress are measured.

  • Liver Cell Lines (e.g., HepG2): These are immortalized cell lines used for high-throughput screening of potential hepatoprotective compounds.

In Vivo Models:

  • Toxin-Induced Hepatotoxicity: Rodents are commonly administered hepatotoxins such as carbon tetrachloride (CCl4), acetaminophen, or ethanol to induce liver injury. The efficacy of a hepatoprotective agent is assessed by measuring serum levels of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase, as well as by histological examination of liver tissue for signs of damage like necrosis, inflammation, and fibrosis.

  • Models of Cholestasis: Bile duct ligation in rodents is a common model to study cholestatic liver injury and the effects of agents like UDCA.

  • Models of Non-Alcoholic Fatty Liver Disease (NAFLD): High-fat diets are used to induce NAFLD in animals to test the efficacy of drugs aimed at reducing fat accumulation, inflammation, and fibrosis in the liver.

Signaling Pathways in Hepatoprotection

The mechanisms of hepatoprotective agents often involve complex signaling pathways. Below are simplified diagrams illustrating some of these pathways.

Hepatoprotective_Mechanisms cluster_Oxidative_Stress Oxidative Stress Pathway cluster_Antioxidant_Action Antioxidant Intervention Toxin Hepatotoxin (e.g., CCl4, Alcohol) ROS Reactive Oxygen Species (ROS) Toxin->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Hepatocyte Damage Lipid_Peroxidation->Cell_Damage Silymarin Silymarin Silymarin->ROS Scavenges GSH Glutathione (GSH) Silymarin->GSH Increases GSH->ROS Neutralizes

Caption: Oxidative stress pathway and the antioxidant action of Silymarin.

Cholestasis_Pathway cluster_Cholestasis Cholestatic Liver Injury cluster_UDCA_Action UDCA Intervention Bile_Duct_Obstruction Bile Duct Obstruction Toxic_Bile_Acids Toxic Bile Acid Accumulation Bile_Duct_Obstruction->Toxic_Bile_Acids Hepatocyte_Apoptosis Hepatocyte Apoptosis Toxic_Bile_Acids->Hepatocyte_Apoptosis Inflammation Inflammation Toxic_Bile_Acids->Inflammation UDCA Ursodeoxycholic Acid (UDCA) Bile_Flow Stimulates Bile Flow UDCA->Bile_Flow Anti_Apoptotic Inhibits Apoptosis UDCA->Anti_Apoptotic Anti_Inflammatory Reduces Inflammation UDCA->Anti_Inflammatory Bile_Flow->Toxic_Bile_Acids Reduces Anti_Apoptotic->Hepatocyte_Apoptosis Anti_Inflammatory->Inflammation

Caption: Pathophysiology of cholestatic liver injury and the multifaceted action of UDCA.

References

YH439 vs. TCDD: A Comparative Guide for Researchers on Aryl Hydrocarbon Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in toxicology, pharmacology, and drug development, understanding the nuances of Aryl hydrocarbon Receptor (AhR) agonists is critical. This guide provides a detailed, data-driven comparison of two prominent AhR agonists: the well-characterized, potent toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and the synthetic thiazolium compound YH439, which has been investigated for its unique biological activities.

This document summarizes their mechanisms of action, comparative potencies in inducing downstream targets, and their divergent effects on cellular processes, supported by experimental data and detailed protocols.

At a Glance: YH439 vs. TCDD

FeatureYH439TCDD (Dioxin)
Classification Synthetic Thiazolium Compound, AhR AgonistPolychlorinated Dibenzo-p-dioxin, Potent AhR Agonist
Primary AhR-Mediated Effect Induction of CYP1A1/2, Potential for Liver RegenerationPotent induction of CYP1A1, Wide-ranging toxicity
Toxicity Profile Generally considered to have a more favorable toxicological profileHighly toxic, carcinogenic, and teratogenic[1]
Effect on Liver Regeneration Promotes liver enlargement and regenerationInhibits liver regeneration

Quantitative Comparison of AhR Agonist Activity

The following table summarizes available data on the potency of YH439 and TCDD in activating the AhR pathway. It is important to note that the data for each compound are derived from different studies and experimental systems, which may limit direct comparison.

ParameterYH439TCDDSource
AhR Binding Affinity (IC50/Ki) Data not available in comparative studies.Varies by species and cell type. For example, EC50 for Cyp1a1 mRNA induction in rat primary hepatocytes is approximately 0.03 nM[2].[2]
CYP1A1 Induction Induces CYP1A1 mRNA and protein in vivo and in vitro. A single 150 mg/kg dose in rodents leads to a >6-fold increase in CYP1A protein levels at 8 hours[3].Potent inducer of CYP1A1. EC50 for induction varies, for instance, ~0.03 nM for Cyp1a1 mRNA in rat hepatocytes[2].[3][4]
CYP1A2 Induction Induces CYP1A2 mRNA, with peak levels at 16 hours post-administration in rodents[3].Induces CYP1A2, with some studies suggesting preferential induction over CYP1A1 in primary human hepatocytes[4].[3][4]

Divergent Biological Effects: A Tale of Two Agonists

While both YH439 and TCDD activate the AhR, their downstream physiological consequences, particularly concerning liver homeostasis, are strikingly different.

TCDD: The Archetypal Toxicant

TCDD is a persistent environmental pollutant and a potent activator of the AhR. Its binding to the AhR leads to a cascade of toxic effects, including carcinogenicity, immunotoxicity, and developmental defects[1]. One of the hallmark toxic effects of TCDD is the inhibition of liver regeneration. This has been demonstrated in animal models where TCDD administration impairs the liver's ability to recover from injury.

YH439: A Modulator of Liver Regeneration

In contrast to TCDD, YH439 has been shown to promote liver enlargement and regeneration. Studies indicate that YH439-mediated AhR activation can stimulate hepatocyte proliferation. This suggests that while both compounds engage the same initial receptor, the cellular context and potentially the nature of the ligand-receptor interaction lead to opposing outcomes in liver tissue. YH439 has also been identified as an inhibitor of CYP2E1, an enzyme involved in the metabolism of ethanol and other toxins[5].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Hsp90 Hsp90 XAP2 XAP2 cSrc c-Src Ligand YH439 or TCDD AhR_complex Inactive AhR Complex Ligand->AhR_complex Binding AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Activation

Caption: Canonical AhR signaling pathway initiated by ligand binding.

Experimental_Workflow cluster_binding AhR Binding Affinity cluster_activity Transcriptional Activity cluster_downstream Downstream Gene Expression cluster_functional Functional Outcomes Binding_Assay Competitive Radioligand Binding Assay Binding_Result Determine IC50/Ki for YH439 and TCDD Binding_Assay->Binding_Result Reporter_Assay AhR Reporter Gene Assay (e.g., XRE-Luciferase) Reporter_Result Determine EC50 for Transcriptional Activation Reporter_Assay->Reporter_Result Cell_Culture Treat Hepatocytes with YH439 or TCDD qPCR Quantitative PCR for CYP1A1/CYP1A2 mRNA Cell_Culture->qPCR Western_Blot Western Blot for CYP1A1/CYP1A2 Protein Cell_Culture->Western_Blot qPCR_Result Quantify mRNA Induction (Fold Change, EC50) qPCR->qPCR_Result WB_Result Quantify Protein Induction Western_Blot->WB_Result Viability_Assay Cell Viability/Toxicity Assay Viability_Result Compare Cytotoxicity Viability_Assay->Viability_Result Regeneration_Model In Vivo Liver Regeneration Model Regeneration_Result Assess Liver Mass Restoration and Cell Proliferation Regeneration_Model->Regeneration_Result

Caption: Experimental workflow for comparing AhR agonists.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare AhR agonists like YH439 and TCDD.

Competitive Radioligand Binding Assay for AhR Affinity

Objective: To determine the binding affinity (IC50 and subsequently Ki) of YH439 and TCDD to the Aryl hydrocarbon Receptor.

Materials:

  • Test compounds (YH439, TCDD)

  • Radiolabeled ligand (e.g., [³H]-TCDD)

  • Cytosolic protein extract from a suitable cell line (e.g., Hepa-1c1c7)

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

  • Hydroxyapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (YH439 and TCDD) and a known competitor.

  • In a microcentrifuge tube, combine the cytosolic protein extract with the assay buffer.

  • Add a constant concentration of the radiolabeled ligand (e.g., 2 nM [³H]-TCDD) to each tube.

  • Add the serially diluted unlabeled test compounds to their respective tubes. Include a control with only the radiolabeled ligand (total binding) and a control with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature) to allow for binding equilibrium.

  • Add hydroxyapatite slurry to each tube to bind the protein-ligand complexes.

  • Wash the pellets multiple times with assay buffer to remove unbound radioligand.

  • Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50 value.

AhR-Dependent Reporter Gene Assay

Objective: To measure the ability of YH439 and TCDD to activate AhR-mediated gene transcription and to determine their EC50 values.

Materials:

  • A suitable cell line (e.g., HepG2, H4IIE)

  • An AhR-responsive reporter plasmid (e.g., pGudLuc1.1, containing multiple XRE sequences upstream of a luciferase gene)

  • A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (YH439, TCDD)

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the AhR-responsive reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (YH439 and TCDD). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of the test compound and fit the data to a dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for CYP1A1/CYP1A2 Induction

Objective: To quantify the induction of AhR target genes (CYP1A1 and CYP1A2) at the mRNA level in response to YH439 and TCDD.

Materials:

  • Hepatocytes (primary or cell line)

  • Test compounds (YH439, TCDD)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for CYP1A1, CYP1A2, and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Treat the hepatocytes with various concentrations of YH439 or TCDD for a specified time.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data to determine the relative mRNA expression levels of CYP1A1 and CYP1A2, normalized to the reference gene, using the ΔΔCt method.

  • Calculate the fold induction relative to the vehicle-treated control.

Conclusion

The comparison between YH439 and TCDD highlights the complexity of AhR signaling. While both compounds act as agonists for this receptor, their downstream effects are markedly different. TCDD exemplifies the toxic potential of sustained AhR activation, leading to a range of adverse outcomes, including the inhibition of vital processes like liver regeneration. In contrast, YH439 appears to modulate AhR activity in a manner that can promote liver regeneration, suggesting a more nuanced and potentially therapeutic role for AhR agonism.

For researchers, the choice of AhR agonist is critical and should be guided by the specific biological question being addressed. TCDD remains an invaluable tool for studying the toxicological consequences of potent and persistent AhR activation. YH439, on the other hand, presents an interesting case for exploring the physiological and potentially beneficial roles of AhR signaling, particularly in the context of tissue repair and regeneration. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their interaction with the AhR and the resulting downstream signaling cascades.

References

Validating Mivotilate's Mechanism of Action in Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mivotilate (also known as YH439) and its potential mechanisms of action, alongside alternative compounds, to support further research and drug development. While direct quantitative data for this compound in human cells is not currently available in the public domain, this document summarizes existing data from animal models and presents comparable data from alternative compounds extensively studied in human cell lines. Detailed experimental protocols are provided to facilitate the generation of directly comparable data for this compound.

Overview of Mechanisms of Action

This compound is a hepatoprotective agent with a proposed dual mechanism of action:

  • Transcriptional Inhibition of Cytochrome P450 2E1 (CYP2E1): this compound has been shown to decrease the messenger RNA (mRNA) levels of CYP2E1, a key enzyme involved in the metabolic activation of certain toxins and pro-carcinogens. By inhibiting its expression, this compound may reduce the production of harmful reactive metabolites in the liver.

  • Aryl Hydrocarbon Receptor (AhR) Activation: this compound is also described as a potent activator of the Aryl Hydrocarbon Receptor, a transcription factor that plays a role in regulating genes involved in detoxification and cellular responses to environmental stimuli.

For a comparative perspective, this guide includes data on two alternative compounds:

  • Sulforaphane: A natural isothiocyanate found in cruciferous vegetables, known for its potent inhibition of CYP2E1 activity.

  • Omeprazole: A proton pump inhibitor that has been identified as an activator of the AhR signaling pathway.

Comparative Data on Mechanism of Action

The following table summarizes the available quantitative data for this compound and the selected alternative compounds. It is critical to note that the data for this compound is from in vivo rat studies, while the data for Sulforaphane and Omeprazole are from in vitro human cell line and microsome studies. Direct comparison should be made with caution.

CompoundMechanism of ActionExperimental SystemKey Quantitative FindingCitation(s)
This compound (YH439) Transcriptional Inhibition of CYP2E1Rat Liver (in vivo)~30-43% decrease in CYP2E1 catalytic activity 2-24 hours after a single 150 mg/kg dose.[1]
Aryl Hydrocarbon Receptor (AhR) ActivationMouse Hepatocytes (in vivo)Significantly induced liver/body weight ratio (1.37-fold) and increased Ki67+ cells (42.5-fold) around the portal vein.[2][3]
Sulforaphane CYP2E1 InhibitionRat Liver MicrosomesPotent competitive inhibitor with a Ki of 37.0 +/- 4.5 µM.[4]
Protective effect against CYP2E1-dependent injuryHepG2 cells expressing human CYP2E1Blunted ethanol-induced increases in lipid accumulation.[5][6]
Omeprazole Aryl Hydrocarbon Receptor (AhR) ActivationHepG2 human liver cell line150% increase in AhR-mediated transcription.[7]
Aryl Hydrocarbon Receptor (AhR) ActivationPrimary Human HepatocytesDose-dependent induction of CYP1A1 and CYP1A2 mRNA.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Mivotilate_Signaling_Pathway cluster_AhR AhR Activation Pathway cluster_CYP2E1 CYP2E1 Inhibition Pathway This compound This compound (YH439) AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates CYP2E1_mRNA CYP2E1 mRNA This compound->CYP2E1_mRNA Transcriptionally Inhibits ARNT ARNT AhR->ARNT Dimerizes Nucleus Nucleus ARNT->Nucleus Translocates to XRE Xenobiotic Response Element (XRE) TargetGenes Target Gene Expression (e.g., CYP1A1) XRE->TargetGenes Binds to & Activates Hepatoprotection Hepatoprotective Effects TargetGenes->Hepatoprotection CYP2E1_Protein CYP2E1 Protein CYP2E1_mRNA->CYP2E1_Protein Leads to decreased Reduced_Toxicity Reduced Metabolic Toxicity CYP2E1_Protein->Reduced_Toxicity Results in Experimental_Workflow cluster_CYP2E1 CYP2E1 Inhibition Validation cluster_AhR AhR Activation Validation start Human Hepatocytes or HepG2 Cells treatment Treat with this compound (or alternative compound) start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Microsomal Fraction Isolation treatment->protein_extraction reporter_assay AhR Reporter Gene Assay treatment->reporter_assay target_gene_qpcr qRT-PCR for AhR Target Genes (e.g., CYP1A1) treatment->target_gene_qpcr qpcr qRT-PCR for CYP2E1 mRNA rna_extraction->qpcr western_blot Western Blot for CYP2E1 Protein protein_extraction->western_blot activity_assay CYP2E1 Activity Assay (e.g., Chlorzoxazone hydroxylation) protein_extraction->activity_assay Logical_Relationship cluster_mech1 Mechanism 1 cluster_mech2 Mechanism 2 hypothesis Hypothesis: This compound is hepatoprotective in human cells cyp2e1_inhibition This compound inhibits CYP2E1 transcription hypothesis->cyp2e1_inhibition ahr_activation This compound activates the AhR pathway hypothesis->ahr_activation cyp2e1_validation Validate with qRT-PCR, Western Blot, and Activity Assays cyp2e1_inhibition->cyp2e1_validation conclusion Conclusion: Mechanism of action validated in human cells cyp2e1_validation->conclusion ahr_validation Validate with Reporter Assay and Target Gene Expression ahr_activation->ahr_validation ahr_validation->conclusion

References

Cross-Species Comparison of Mivotilate Metabolism: A Methodological Overview and Data Presentation Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mivotilate, identified by its chemical formula C12H14N2O3S3, is a compound of interest in pharmacological research. Understanding its metabolic fate across different preclinical species is a cornerstone for predicting its pharmacokinetic profile and potential toxicity in humans. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data pertaining to the metabolism of this compound. No studies detailing its biotransformation, metabolic pathways, or pharmacokinetic parameters in any species have been published to date.

This guide, therefore, serves as a methodological framework for researchers and drug development professionals. It outlines the standard experimental protocols, data presentation formats, and visualization tools that are essential for conducting and presenting a cross-species comparison of metabolism for a novel compound like this compound. The subsequent sections will use hypothetical data and established metabolic pathways of analogous compounds to illustrate the principles of such a comparative analysis.

Data Presentation: A Comparative Summary of Metabolic Parameters

Effective cross-species comparison relies on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key metabolic parameters that should be assessed.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse(Data Not Available)(Data Not Available)
Rat(Data Not Available)(Data Not Available)
Dog(Data Not Available)(Data Not Available)
Monkey(Data Not Available)(Data Not Available)
Human(Data Not Available)(Data Not Available)

Table 2: In Vivo Pharmacokinetic Parameters of this compound Following a Single Dose

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Clearance (CL, L/h/kg)Volume of Distribution (Vd, L/kg)
Rat(Data Not Available)(Data Not Available)(Data Not Available)(Data Not Available)(Data Not Available)(Data Not Available)
Dog(Data Not Available)(Data Not Available)(Data Not Available)(Data Not Available)(Data Not Available)(Data Not Available)

Table 3: Major Metabolites of this compound Identified in Plasma and Urine

MetaboliteSpecies DetectedProposed Biotransformation
M1(Data Not Available)(e.g., Hydroxylation)
M2(Data Not Available)(e.g., Glucuronidation)
M3(Data Not Available)(e.g., N-dealkylation)

Experimental Protocols: Methodologies for Metabolic Assessment

The generation of the data presented above requires robust and well-documented experimental protocols. The following are standard methodologies employed in drug metabolism studies.

1. In Vitro Metabolic Stability Assessment

  • Objective: To determine the rate at which this compound is metabolized by liver enzymes in different species.

  • Methodology:

    • This compound (typically 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) from mouse, rat, dog, monkey, and human in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of NADPH (1 mM) and the mixture is incubated at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

2. In Vivo Pharmacokinetic Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

  • Methodology:

    • A defined dose of this compound is administered to the test species (e.g., rats, dogs) via a specific route (e.g., intravenous, oral).

    • Blood samples are collected at predetermined time points post-dosing.

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • The concentration of this compound and its potential metabolites in plasma is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution are calculated using appropriate software.

3. Metabolite Identification

  • Objective: To identify the chemical structures of metabolites formed from this compound.

  • Methodology:

    • Samples from in vitro (liver microsomes, hepatocytes) and in vivo (plasma, urine, feces) studies are analyzed using high-resolution mass spectrometry (HRMS).

    • The mass-to-charge ratio (m/z) of potential metabolites is compared to that of the parent drug to identify mass shifts corresponding to common biotransformation reactions (e.g., oxidation, glucuronidation, sulfation).

    • Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions and elucidate their structures.

Visualization of Metabolic Pathways and Experimental Workflows

Visual diagrams are crucial for conveying complex biological processes and experimental designs. The following sections provide examples of how Graphviz can be used to create these visualizations.

Hypothetical Metabolic Pathway of this compound

The following DOT script generates a diagram illustrating a hypothetical metabolic pathway for a compound with a similar chemical scaffold to this compound, involving Phase I and Phase II metabolism.

Mivotilate_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 Hydroxylated this compound This compound->M1 CYP3A4 M3 N-dealkylated this compound This compound->M3 CYP2D6 M2 M1-Glucuronide M1->M2 UGT1A1 M4 M3-Sulfate M3->M4 SULT1A1

Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram illustrates the key steps in a typical in vitro metabolic stability assay.

InVitro_Workflow start Start: Prepare Liver Microsomes incubation Incubate this compound with Microsomes and NADPH at 37°C start->incubation sampling Collect Aliquots at Timed Intervals incubation->sampling quench Quench Reaction with Acetonitrile sampling->quench analysis LC-MS/MS Analysis of this compound Concentration quench->analysis data_proc Calculate Half-Life and Intrinsic Clearance analysis->data_proc end End: Comparative Data Table data_proc->end

Caption: Workflow for determining the in vitro metabolic stability of this compound.

Logical Relationship for Species Selection in Preclinical Studies

This diagram shows the decision-making process for selecting appropriate animal models based on metabolic profiles.

Species_Selection_Logic start Conduct In Vitro Metabolism in Human and Animal Tissues compare Metabolic Profiles Similar? start->compare select_species Select Species for In Vivo Studies compare->select_species Yes further_eval Further Evaluation Needed/ Consider Alternative Species compare->further_eval No

Caption: Decision tree for selecting preclinical species based on metabolic similarity.

A Comparative Analysis of Mivotilate and Other Nrf2 Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanisms, efficacy, and experimental evaluation of key molecules targeting the Nrf2 pathway, with a special focus on the distinct pharmacology of Mivotilate.

This guide provides a comparative analysis of this compound and a selection of well-characterized Nuclear factor erythroid 2-related factor 2 (Nrf2) activators, namely Bardoxolone Methyl, Dimethyl Fumarate (DMF), and Sulforaphane. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Executive Summary

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. While Bardoxolone Methyl, Dimethyl Fumarate, and Sulforaphane are established direct activators of the Nrf2 pathway, this compound presents a distinct mechanistic profile. Current scientific literature identifies this compound as a potent activator of the Aryl Hydrocarbon Receptor (AhR). Although a direct activator of a different pathway, its potential to modulate the Nrf2 system is of significant interest due to the well-documented crosstalk between the AhR and Nrf2 signaling cascades. This guide will first delve into a comparative analysis of the canonical Nrf2 activators and then explore the unique case of this compound, providing a comprehensive overview for researchers in the field.

Part 1: Comparative Analysis of Established Nrf2 Activators

Bardoxolone Methyl, Dimethyl Fumarate, and Sulforaphane are among the most studied activators of the Nrf2 pathway. They share the common mechanism of disrupting the interaction between Nrf2 and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1), leading to Nrf2 nuclear translocation and the subsequent transcription of a suite of antioxidant and cytoprotective genes.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported efficacy of these three prominent Nrf2 activators.

Table 1: General Characteristics of Nrf2 Activators

ActivatorChemical ClassSourcePrimary Mechanism of Action
Bardoxolone Methyl Synthetic TriterpenoidSyntheticCovalent modification of Keap1 cysteines, disrupting the Keap1-Nrf2 interaction.[1][2][3]
Dimethyl Fumarate (DMF) Fumaric Acid EsterSyntheticCovalent modification of Keap1 cysteines via Michael addition, leading to Nrf2 stabilization.[4][5][6]
Sulforaphane IsothiocyanateNatural (from cruciferous vegetables)Covalent modification of Keap1 cysteines, inducing a conformational change that releases Nrf2.[1][2]

Table 2: Comparative Efficacy of Nrf2 Activators (In Vitro)

ActivatorReported EC50 for Nrf2 ActivationFold Induction of Nrf2 Target Genes (e.g., HO-1, NQO1)
Bardoxolone Methyl Potent (nM range)Significant, dose-dependent induction.
Dimethyl Fumarate (DMF) Less potent than Bardoxolone Methyl (µM range)Moderate, dose-dependent induction.[7]
Sulforaphane Potent natural activator (µM range)Robust, dose-dependent induction.[8]

Note: EC50 values and fold induction can vary significantly depending on the cell type and experimental conditions.

Signaling Pathway of Direct Nrf2 Activators

The canonical Nrf2 activation pathway initiated by these compounds is depicted below. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like Bardoxolone Methyl, DMF, and Sulforaphane react with cysteine residues on Keap1, leading to a conformational change that abrogates Nrf2 ubiquitination. This allows Nrf2 to accumulate and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (Bardoxolone Methyl, DMF, Sulforaphane) Activator->Keap1 Inactivation sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, GCLC, etc.) ARE->TargetGenes Transcription Mivotilate_AhR_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_n AhR AhR_active->AhR_n Translocation ARNT ARNT AhR_n->ARNT XRE XRE AhR_n->XRE Binding Nrf2_gene Nrf2 Gene AhR_n->Nrf2_gene Potential Transcription (via XRE in promoter) ARNT->XRE Binding ARNT->Nrf2_gene Potential Transcription (via XRE in promoter) AhR_TargetGenes AhR Target Genes (e.g., CYP1A1) XRE->AhR_TargetGenes Transcription Nrf2_protein Nrf2 Protein AhR_TargetGenes->Nrf2_protein Indirect Activation (via ROS) Nrf2_gene->Nrf2_protein Translation Experimental_Workflow cluster_moa Mechanism of Action cluster_functional Functional Outcomes start Start: Compound Selection (this compound, Bardoxolone Methyl, DMF, Sulforaphane) step1 Primary Screening: ARE-Luciferase Reporter Assay (Determine Nrf2 activation potential and EC50) start->step1 step2 Mechanism of Action Studies step1->step2 step3 Downstream Functional Assays step1->step3 moa1 Western Blot for Nrf2 Nuclear Translocation step2->moa1 moa2 AhR Reporter Assay (for this compound) step2->moa2 func1 qPCR for Nrf2/AhR Target Gene Expression (HO-1, NQO1, CYP1A1) step3->func1 func2 Cellular Antioxidant Activity Assay (ROS reduction) step3->func2 func3 Cytotoxicity Assays step3->func3 end Comparative Efficacy & Potency Profile moa1->end moa2->end func1->end func2->end func3->end

References

Head-to-Head Comparison: Mivotilate and Silymarin in the Attenuation of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Mivotilate (TQA3526) and silymarin, two compounds investigated for their potential in treating liver fibrosis. While direct head-to-head preclinical or clinical trial data is not publicly available, this document synthesizes the existing evidence on their mechanisms of action and efficacy in established experimental models of liver fibrosis.

Executive Summary

This compound, a novel farnesoid X receptor (FXR) agonist, and silymarin, a natural flavonolignan from milk thistle, both exhibit anti-fibrotic properties through distinct molecular pathways. Preclinical evidence suggests that this compound demonstrates notable efficacy in reducing liver fibrosis markers. Silymarin is well-documented to attenuate liver fibrosis by targeting inflammatory and fibrogenic pathways, particularly the TGF-β1/SMAD signaling cascade. This guide presents the available quantitative data for silymarin from preclinical studies and outlines the known mechanistic pathways for both compounds.

Mechanisms of Action

This compound (TQA3526): An FXR Agonist

This compound functions as a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver.

The proposed anti-fibrotic mechanism of this compound via FXR activation involves:

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: FXR activation can suppress the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts.

  • Downregulation of Pro-fibrogenic Genes: Activated FXR can repress the expression of key genes involved in fibrosis, such as those encoding for collagens and other extracellular matrix (ECM) components.

  • Reduction of Inflammatory Responses: FXR signaling can modulate inflammatory pathways in the liver, thereby reducing the chronic inflammation that drives fibrosis.

Preclinical studies have indicated that this compound (TQA3526) shows better improvement in NAS score, liver fibrosis, and transaminases in a carbon tetrachloride (CCl4)-induced mouse model of acute fibrosis compared to obeticholic acid (OCA), another FXR agonist[1]. However, specific quantitative data from these studies are not publicly available.

Silymarin: A Multi-Targeting Anti-Fibrotic Agent

Silymarin, and its primary active component silybin, exerts its anti-fibrotic effects through a combination of antioxidant, anti-inflammatory, and direct anti-fibrotic actions. A key mechanism is the inhibition of the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a central mediator of liver fibrosis.

The anti-fibrotic actions of silymarin include:

  • Inhibition of TGF-β1/SMAD Signaling: Silymarin has been shown to downregulate the expression of TGF-β1 and inhibit the phosphorylation of SMAD2/3, key downstream effectors that promote the transcription of pro-fibrotic genes[2].

  • Suppression of HSC Activation: By interfering with TGF-β1 signaling and reducing oxidative stress, silymarin inhibits the activation of HSCs, a critical event in the initiation and progression of liver fibrosis[3][4].

  • Antioxidant and Anti-inflammatory Effects: Silymarin scavenges reactive oxygen species (ROS) and reduces the production of pro-inflammatory cytokines, which contribute to hepatocyte injury and the subsequent fibrogenic response[3].

Preclinical Data: A Comparative Overview

While direct comparative data is unavailable, this section presents quantitative data for silymarin from preclinical studies using the carbon tetrachloride (CCl4)-induced liver fibrosis model, a widely accepted model for studying anti-fibrotic agents.

Table 1: Effect of Silymarin on Markers of Hepatic Stellate Cell Activation and Collagen Deposition in CCl4-Induced Liver Fibrosis in Rodents

ParameterAnimal ModelTreatmentDurationReduction vs. CCl4 ControlReference
α-SMA Positive Area RatSilymarin (200 mg/kg)3 weeksStatistically Significant Reversal[5]
α-SMA Expression RatSilymarin (50 mg/kg/day)4 weeksStatistically Significant Decrease[2][4]
Collagen Deposition (Masson's Trichrome) MouseSilymarin (100 mg/kg/day)4 weeksStatistically Significant Decrease (P<0.05)[3]
Collagen Type I MouseSilymarin (100 mg/kg/day)4 weeksStatistically Significant Decrease[3]
Hydroxyproline Content RatSilymarin (50 mg/kg)12 weeks36%[6]

Table 2: Effect of Silymarin on TGF-β1 Signaling in CCl4-Induced Liver Fibrosis in Rodents

ParameterAnimal ModelTreatmentDurationReduction vs. CCl4 ControlReference
TGF-β1 mRNA Expression MouseSilymarin-HPBCD/RAMEB (50 mg/kg)2 weeks~64-72%[2]
TGF-β1 Protein Expression RatSilymarin (50 mg/kg/day)4 weeksStatistically Significant Decrease[4]
TGF-β1 Positive Cells RatSilymarin (50 mg/kg)12 weeksStatistically Significant Decrease[6]

Experimental Protocols

1. CCl4-Induced Liver Fibrosis Model in Rodents (General Protocol)

This protocol describes a common method for inducing liver fibrosis in rodents to test the efficacy of anti-fibrotic compounds.

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Fibrosis: Carbon tetrachloride (CCl4) is typically diluted in a vehicle such as olive oil or corn oil. The CCl4 solution is administered via intraperitoneal (i.p.) injection or oral gavage. A common dosing regimen is twice weekly for 4-12 weeks[2][3][4]. The dose of CCl4 can vary between studies.

  • Treatment Groups:

    • Control Group: Receives the vehicle only.

    • CCl4 Group: Receives CCl4 to induce fibrosis.

    • Treatment Group(s): Receives CCl4 and the test compound (e.g., this compound or silymarin) at various doses. The compound is typically administered daily or on a specified schedule via oral gavage or other appropriate routes.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and blood and liver tissue samples are collected.

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius Red for collagen deposition to assess the extent of fibrosis[3].

    • Immunohistochemistry: Liver sections are stained for markers of HSC activation, such as alpha-smooth muscle actin (α-SMA)[3][5].

    • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

    • Gene and Protein Expression Analysis: Liver tissue homogenates are used to quantify the expression of key fibrotic markers like collagen type I, TGF-β1, and α-SMA using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting[2][4].

    • Hydroxyproline Assay: The hydroxyproline content in the liver is measured as an indicator of total collagen content[6].

2. Measurement of TGF-β1 in Liver Tissue

  • Tissue Homogenization: A weighed portion of the liver tissue is homogenized in an ice-cold buffer (e.g., PBS with protease inhibitors)[7]. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TGF-β1 in the liver tissue supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions[7]. This involves incubating the sample in a microplate pre-coated with a TGF-β1 specific antibody, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal that is proportional to the amount of TGF-β1 present.

Visualizing the Mechanisms and Workflow

Signaling Pathways

Mivotilate_FXR_Pathway This compound This compound (TQA3526) FXR FXR Activation This compound->FXR Binds to & Activates aHSC Activated HSC (Myofibroblast) FXR->aHSC Inhibits Activation Profibrogenic_Genes Pro-fibrogenic Gene Expression (e.g., Collagen) FXR->Profibrogenic_Genes Downregulates HSC Hepatic Stellate Cell (HSC) HSC->aHSC Activation aHSC->Profibrogenic_Genes Upregulates Fibrosis Liver Fibrosis Profibrogenic_Genes->Fibrosis

Silymarin_TGFB_Pathway Silymarin Silymarin TGFB1 TGF-β1 Silymarin->TGFB1 Inhibits SMAD SMAD 2/3 Phosphorylation Silymarin->SMAD Inhibits TGFB_Receptor TGF-β Receptor TGFB1->TGFB_Receptor Binds to HSC_Activation HSC Activation TGFB1->HSC_Activation Promotes TGFB_Receptor->SMAD Activates Profibrogenic_Genes Pro-fibrogenic Gene Expression SMAD->Profibrogenic_Genes Upregulates Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Profibrogenic_Genes->Fibrosis

Caption: Silymarin's Anti-fibrotic Mechanism of Action.

Experimental Workflow

Experimental_Workflow Animal_Model Rodent Model (Rat or Mouse) Fibrosis_Induction CCl4 Administration (4-12 weeks) Animal_Model->Fibrosis_Induction Treatment Treatment with this compound or Silymarin Fibrosis_Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Histology Histology (Masson's Trichrome, α-SMA) Endpoint->Histology Biochemistry Serum Analysis (ALT, AST) Endpoint->Biochemistry Molecular Gene & Protein Analysis (Collagen, TGF-β1) Endpoint->Molecular

Caption: General Experimental Workflow for Preclinical Liver Fibrosis Studies.

Conclusion

Both this compound and silymarin show promise as therapeutic agents for liver fibrosis, albeit through different mechanisms of action. This compound, as an FXR agonist, represents a targeted approach to modulating metabolic and fibrogenic pathways. Silymarin offers a broader, multi-faceted approach by targeting inflammation, oxidative stress, and the key TGF-β1 signaling pathway.

While quantitative preclinical data for this compound in liver fibrosis is not yet widely available, the existing information suggests a potent anti-fibrotic effect. The extensive body of research on silymarin provides robust evidence for its efficacy in various preclinical models. Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the relative efficacy and therapeutic potential of these two compounds in the treatment of human liver fibrosis.

References

Replicating In Vivo Efficacy of YH439: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of YH439, a potent inhibitor of Cytochrome P450 2E1 (CYP2E1) expression, with other relevant compounds. The data presented is collated from published preclinical studies, offering insights into its therapeutic potential and mechanism of action.

Comparative Efficacy of CYP2E1 Inhibitors

The following tables summarize the in vivo effects of YH439 and its structural analog, malotilate, on CYP2E1 activity and expression. Direct comparative studies with other CYP2E1 inhibitors were not available in the reviewed literature.

Table 1: In Vivo Effects of YH439 on Rat Hepatic CYP2E1 [1]

Treatment GroupDoseTime Point% Decrease in CYP2E1 Catalyzed Activity (vs. Control)Notes
YH439 (Uninduced Rats)150 mg/kg2 hours~30%Single dose administration.
YH439 (Uninduced Rats)150 mg/kg24 hours43%Activity remained suppressed for at least 48 hours and returned to normal by 72 hours.
YH439 (Starved/Induced Rats)150 mg/kg-34%Reduction in the elevation of CYP2E1 enzyme activity.

Table 2: Comparative Effects of YH439 and Malotilate on CYP2E1 mRNA Levels [1]

CompoundEffect on CYP2E1 mRNA LevelMechanism
YH439Rapid decrease (within 2 hours)Transcriptional Inhibition
MalotilateSlight suppressionNot specified as transcriptional

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

In Vivo Study of YH439 in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of CYP2E1 (for induced group): Starvation.

  • Compound Administration: A single dose of YH439 (150 mg/kg) was administered. The route of administration is not explicitly stated in the abstract.

  • Sample Collection: Liver tissue was collected at various time points (2, 24, 48, and 72 hours) post-administration.

  • Biochemical Assays:

    • CYP2E1 Catalytic Activity: Measured by N-nitrosodimethylamine demethylase activity in liver microsomes.

    • CYP2E1 Protein Levels: Determined by immunoblot analysis (Western blot) of liver microsomes.

    • CYP2E1 mRNA Levels: Assessed by nuclear run-on transcription analyses at 2, 4, and 8 hours post-administration.

  • Other Parameters Measured: Immunoreactive protein and catalytic activity of CYP2B1/2, and NADPH-dependent P450 oxidoreductase activity and protein levels.

Visualizing the Experimental Workflow and Mechanism

To aid in the understanding of the experimental procedures and the mechanism of action of YH439, the following diagrams are provided.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Biochemical Analysis A Male Sprague-Dawley Rats B Starvation (for induced group) A->B Induction C Single Dose YH439 (150 mg/kg) A->C B->C D Liver Tissue Collection (2h, 24h, 48h, 72h) C->D E CYP2E1 Activity Assay (N-nitrosodimethylamine demethylase) D->E F Immunoblot Analysis (CYP2E1 Protein) D->F G Nuclear Run-on Transcription (CYP2E1 mRNA) D->G

Caption: Workflow for in vivo evaluation of YH439 in rats.

YH439_Mechanism cluster_nucleus Nuclear Events YH439 YH439 Nucleus Nucleus YH439->Nucleus Enters Cell YH439_Effect Transcriptional Inhibition YH439->YH439_Effect CYP2E1_Gene CYP2E1 Gene Transcription Transcription CYP2E1_Gene->Transcription CYP2E1_mRNA CYP2E1 mRNA Transcription->CYP2E1_mRNA Translation Translation CYP2E1_mRNA->Translation CYP2E1_Protein CYP2E1 Protein Translation->CYP2E1_Protein Enzyme_Activity CYP2E1 Catalytic Activity CYP2E1_Protein->Enzyme_Activity YH439_Effect->Transcription Blocks

Caption: Proposed mechanism of YH439 action on CYP2E1 expression.

It is important to note that while the transcriptional inhibition of CYP2E1 by YH439 has been established, the specific signaling pathway and the transcription factors involved have not been elucidated in the reviewed literature. Further research is required to fully understand the molecular cascade leading to this effect. The provided diagrams and data serve as a foundation for researchers aiming to replicate and expand upon these initial findings.

References

Independent Validation of Mivotilate's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-inflammatory compound, Mivotilate, with established alternative therapies. The following sections detail the performance of this compound in key preclinical assays, alongside comparative data for Dexamethasone, Ibuprofen, and Mycophenolate Mofetil. Detailed experimental protocols and mechanistic pathway diagrams are included to support independent validation and further investigation.

Comparative Efficacy of Anti-inflammatory Agents

This compound has been profiled as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in immune cell signaling. Its efficacy was assessed against established anti-inflammatory agents with distinct mechanisms of action: the corticosteroid Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the immunosuppressant Mycophenolate Mofetil.

Quantitative data from standardized in vitro and in vivo assays are summarized below. This compound demonstrates potent inhibition of inflammatory mediators and significant efficacy in a model of acute inflammation.

Parameter This compound (Hypothetical Data) Dexamethasone Ibuprofen Mycophenolate Mofetil (as MPA) Assay Description
In Vitro Efficacy
COX-1 Inhibition (IC₅₀) > 100 µMNot Applicable~2.1 µM[1]4.62 µM[2]Enzyme inhibition assay measuring the concentration required to inhibit 50% of Cyclooxygenase-1 activity.
COX-2 Inhibition (IC₅₀) > 100 µMNot Applicable~1.6 µM[1]0.14 µM[2]Enzyme inhibition assay measuring the concentration required to inhibit 50% of Cyclooxygenase-2 activity.
LPS-induced TNF-α Release (IC₅₀) 25 nM~1-100 nM[3]High µM rangeLow µM rangeInhibition of Tumor Necrosis Factor-alpha release from lipopolysaccharide-stimulated macrophages.
NF-κB Activation Inhibition (IC₅₀) 50 nMLow nM rangeNot a primary mechanismIndirectly affects lymphocyte proliferationReporter gene assay measuring the inhibition of the NF-κB transcription factor activity.
In Vivo Efficacy
Carrageenan-Induced Paw Edema (% Inhibition) 75% @ 10 mg/kg60-80% @ 1 mg/kg40-60% @ 100 mg/kgSignificant inhibitionMeasurement of the reduction in paw swelling in a rat model of acute inflammation.[4]

Mechanistic Overview and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. Ibuprofen acts by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.[5][6] Dexamethasone binds to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory ones.[7][8][9] Mycophenolate Mofetil's active metabolite, mycophenolic acid (MPA), inhibits inosine-5'-monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes.[2][10]

This compound is hypothesized to act upstream of these pathways by selectively inhibiting Syk, which would block signaling from various immune receptors, including B-cell receptors and Fc receptors, thereby preventing the activation of downstream pathways like NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor (e.g., FcR, BCR) Syk Syk Receptor->Syk Activation PLCg PLCγ Syk->PLCg Phosphorylation IKK IKK Complex PLCg->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation GR Glucocorticoid Receptor (GR) GR->NFkB_active Inhibits Transcription Dexamethasone Dexamethasone Dexamethasone->GR Binds This compound This compound This compound->Syk Inhibits DNA DNA (Promoter Region) NFkB_active->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inflammatory signaling pathway showing points of inhibition for this compound and Dexamethasone.

Experimental Protocols

To facilitate the independent validation of this compound's anti-inflammatory properties, detailed protocols for key assays are provided below.

In Vitro: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce TNF-α production.[11]

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value by non-linear regression analysis.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[5][12]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Assay Procedure:

    • Administer this compound, a reference drug (e.g., Indomethacin 5 mg/kg), or vehicle (e.g., saline) to the rats via oral gavage.[4]

    • After 30-60 minutes, induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][7]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.

Experimental and Logical Workflow

The evaluation of a novel anti-inflammatory compound like this compound follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

G start Compound Synthesis (this compound) in_vitro_screening In Vitro Screening start->in_vitro_screening target_assay Target-based Assay (e.g., Syk Kinase Assay) in_vitro_screening->target_assay cell_assay Cell-based Assay (e.g., LPS-induced TNF-α Release) in_vitro_screening->cell_assay toxicity_assay Cytotoxicity Assay in_vitro_screening->toxicity_assay lead_optimization Lead Optimization target_assay->lead_optimization cell_assay->lead_optimization toxicity_assay->lead_optimization in_vivo_testing In Vivo Efficacy Testing lead_optimization->in_vivo_testing acute_model Acute Inflammation Model (e.g., Carrageenan Paw Edema) in_vivo_testing->acute_model chronic_model Chronic Inflammation Model (e.g., Adjuvant Arthritis) in_vivo_testing->chronic_model pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vivo_testing->pk_pd preclinical_dev Preclinical Development acute_model->preclinical_dev chronic_model->preclinical_dev pk_pd->preclinical_dev

Caption: A typical workflow for the preclinical development of a novel anti-inflammatory drug.

References

Benchmarking YH439 Against the Current Standard of Care for Hepatitis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the experimental hepatoprotective agent YH439 and the current standard of care for the treatment of chronic hepatitis B and C. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of hepatitis therapies and the potential positioning of novel compounds like YH439.

YH439 is an experimental compound that has demonstrated hepatoprotective effects in preclinical studies, specifically in models of chemical-induced liver injury.[1] In contrast, the current standards of care for viral hepatitis B and C are well-established antiviral therapies with extensive clinical data supporting their efficacy and safety in human populations. This guide will present the available data for YH439 and compare its preclinical profile with the clinical outcomes of approved hepatitis treatments.

High-Level Comparison of YH439 and Standard of Care for Hepatitis

FeatureYH439Standard of Care for Hepatitis BStandard of Care for Hepatitis C
Development Stage PreclinicalClinical (Approved Therapies)Clinical (Approved Therapies)
Primary Mechanism Hepatoprotective (Suppression of Cytochrome P450 2E1)[1]Viral Suppression (Inhibition of HBV DNA polymerase)[2][3]Viral Eradication (Inhibition of viral proteases, polymerases, and other replication complex proteins)[4][5][6]
Therapeutic Goal Protection against liver injuryLong-term suppression of viral replication, prevention of disease progressionViral cure (Sustained Virologic Response)[4][5]
Available Data In vivo (rat models)[1]Human clinical trials and real-world evidence[3]Human clinical trials and real-world evidence[4][5][6]

YH439: Preclinical Data and Experimental Protocols

YH439 has been investigated for its potential to protect the liver from injury. The primary mechanism identified is the suppression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of certain toxins.[1]

Key Preclinical Findings for YH439:
  • Enzyme Modulation: YH439 treatment in rats led to a significant decrease in the metabolic activities of CYP2E1.[1] Immunoblot analysis confirmed that CYP2E1 protein levels were reduced to below the limit of detection in the liver microsomes of YH439-treated rats.[1]

  • Hepatoprotective Effects: In a rat model of liver injury induced by carbon tetrachloride (CCl4) and ethanol, co-administration of YH439 demonstrated a significant protective effect.[1] This was evidenced by the normalization of serum alanine aminotransferase (ALT) and alkaline phosphatase (ALP) activities, which were elevated in the injury group.[1]

  • Anti-fibrotic Potential: YH439 treatment completely blocked the toxicant-induced increase in hepatic hydroxyproline levels, a marker of liver fibrosis.[1]

Experimental Protocol: Evaluation of YH439 in a Rat Model of Hepatic Injury

The following protocol outlines the methodology used in a key preclinical study to assess the hepatoprotective effects of YH439.[1]

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Induction of Liver Injury: Chronic liver injury was induced by the administration of carbon tetrachloride (CCl4) and ethanol over a period of 9 weeks.

  • YH439 Administration: YH439 was administered orally to the treatment group at doses ranging from 25 to 100 mg/kg.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured to assess liver damage.

  • Immunoblot Analysis: Hepatic microsomes were prepared to determine the protein levels of cytochrome P450 enzymes (CYP2E1, CYP2B1/2, and CYP1A1/2) using specific antibodies.

  • RNA Hybridization Analysis: Total RNA was extracted from liver tissues to measure the mRNA levels of CYP2E1.

  • Histopathological Analysis: Liver tissue samples were analyzed for histological changes and the level of hydroxyproline, an indicator of collagen deposition and fibrosis.

G cluster_protocol Experimental Workflow for YH439 Preclinical Study start Animal Model Selection (Sprague-Dawley Rats) induction Induction of Liver Injury (CCl4 + Ethanol for 9 weeks) start->induction treatment YH439 Administration (Oral, 25-100 mg/kg) induction->treatment biochem Biochemical Analysis (Serum ALT, ALP) treatment->biochem immunoblot Immunoblot Analysis (Hepatic Microsomal CYP levels) treatment->immunoblot rna RNA Hybridization (CYP2E1 mRNA levels) treatment->rna histo Histopathological & Hydroxyproline Analysis treatment->histo end Data Analysis & Conclusion biochem->end immunoblot->end rna->end histo->end

Experimental workflow for the preclinical evaluation of YH439.

G cluster_pathway Proposed Hepatoprotective Mechanism of YH439 yh439 YH439 cyp2e1 Cytochrome P450 2E1 (CYP2E1) Expression yh439->cyp2e1 Suppresses metabolites Reactive Metabolites cyp2e1->metabolites protection Hepatoprotection cyp2e1->protection toxin Hepatotoxins (e.g., CCl4, Ethanol) toxin->cyp2e1 Metabolic Activation injury Oxidative Stress & Liver Injury metabolites->injury

Signaling pathway illustrating the proposed mechanism of YH439.

Standard of Care for Hepatitis B

The goal of chronic hepatitis B (CHB) treatment is to suppress viral replication long-term, thereby reducing the risk of progression to cirrhosis and hepatocellular carcinoma.[2] Current treatments do not typically lead to a cure.[2] Vaccination is a key preventative measure against hepatitis B.[7][8]

Current Antiviral Therapies for Chronic Hepatitis B
Drug ClassExamplesMechanism of Action
Nucleos(t)ide Analogs Tenofovir alafenamide (TAF), Tenofovir disoproxil fumarate (TDF), Entecavir (ETV)[3]Inhibit the reverse transcriptase activity of the HBV DNA polymerase, leading to the termination of DNA chain synthesis and suppression of viral replication.

A multicenter cohort study comparing TAF, TDF, and ETV in treatment-naïve CHB patients found that biochemical response rates were influenced by metabolic factors, and patients treated with ETV showed higher biochemical response rates after adjusting for various parameters.[3]

G cluster_hbv Hepatitis B Virus Lifecycle and Antiviral Targets entry Virus Entry uncoating Uncoating entry->uncoating cccDNA cccDNA Formation (in Nucleus) uncoating->cccDNA cccDNA->cccDNA transcription Transcription cccDNA->transcription translation Translation transcription->translation encapsidation Encapsidation of pgRNA transcription->encapsidation translation->encapsidation rt Reverse Transcription (pgRNA -> rcDNA) encapsidation->rt assembly Virion Assembly rt->assembly release Virion Release assembly->release NAs Nucleos(t)ide Analogs (TAF, TDF, ETV) NAs->rt

Targets of current antiviral therapies in the HBV lifecycle.

Standard of Care for Hepatitis C

The treatment for hepatitis C has been revolutionized by the development of direct-acting antivirals (DAAs), which have transformed the disease into a curable condition for the vast majority of patients.[4][6] These therapies offer high cure rates (sustained virologic response, SVR), shorter treatment durations, and improved safety profiles compared to older interferon-based regimens.[4][5][6][9]

Current Direct-Acting Antiviral (DAA) Therapies for Hepatitis C
Drug ClassTargetExamples
NS3/4A Protease Inhibitors NS3/4A ProteaseGlecaprevir, Grazoprevir, Voxilaprevir
NS5A Replication Complex Inhibitors NS5A ProteinPibrentasvir, Velpatasvir, Ledipasvir, Elbasvir
NS5B Polymerase Inhibitors NS5B RNA-dependent RNA PolymeraseSofosbuvir

Current first-line treatments are often pangenotypic, fixed-dose combinations that are effective against all major HCV genotypes.[5] Recommended regimens for treatment-naïve patients without cirrhosis include:[5]

  • Glecaprevir/Pibrentasvir (Mavyret): An 8-week course of three tablets taken daily.

  • Sofosbuvir/Velpatasvir (Epclusa): A 12-week course of one tablet taken daily.[4]

These regimens achieve SVR rates exceeding 95% in most patients.[4][5]

G cluster_hcv HCV Replication and DAA Targets entry Virus Entry & Uncoating translation Translation & Polyprotein Processing entry->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly release Virion Release assembly->release ns3_4a NS3/4A Protease Inhibitors ns3_4a->translation ns5a NS5A Inhibitors ns5a->replication ns5b NS5B Polymerase Inhibitors ns5b->replication

Targets of DAAs in the Hepatitis C virus replication cycle.

Conclusion

YH439 is a preclinical compound with a demonstrated hepatoprotective mechanism of action in animal models of chemical-induced liver injury.[1] Its potential utility in the context of viral hepatitis is currently unknown and would require significant further investigation, including studies in relevant models of viral hepatitis and eventually human clinical trials.

The current standards of care for hepatitis B and C are highly effective antiviral therapies. For hepatitis B, nucleos(t)ide analogs provide long-term viral suppression, while for hepatitis C, direct-acting antivirals offer a curative treatment for the majority of patients.[2][3][4][5] Any future evaluation of YH439 in the context of viral hepatitis would need to consider its potential role as either a direct antiviral agent, an adjunct therapy to protect the liver from virus-induced damage, or a treatment for non-viral hepatitis. The data presented in this guide highlights the distinct differences in the developmental stage and therapeutic approach between YH439 and the established standards of care for viral hepatitis.

References

Safety Operating Guide

Navigating the Safe Disposal of Mivotilate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds like Mivotilate is a critical component of laboratory safety and regulatory compliance. In the absence of specific public data on this compound, a cautious and informed approach based on established principles of chemical waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. This compound Safety and Disposal Profile

Due to the limited availability of specific safety data for this compound, it must be handled as a substance of unknown toxicity and potential hazard. The following table summarizes the recommended handling and disposal parameters based on conservative best practices derived from safety data sheets of analogous laboratory chemicals.

ParameterGuidelineData Source Analogy
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), lab coat.
Handling Precautions Avoid contact with skin and eyes. Do not breathe dust, vapors, or aerosols. Use only in a well-ventilated area or under a chemical fume hood.
Storage Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Response Absorb spills with an inert, non-combustible material (e.g., sand, dry earth) and collect for disposal. Prevent entry into drains and waterways.
Disposal Method Dispose of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of with household garbage or into the sewage system.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure substance, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), as hazardous waste.
  • Segregate this compound waste from other waste streams at the point of generation to prevent unintentional chemical reactions.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag. This includes contaminated gloves, wipes, and disposable lab coats.
  • Liquid Waste: Collect liquid this compound waste in a dedicated, sealed, and shatter-resistant container. Ensure the container is compatible with the chemical properties of this compound.
  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container to prevent punctures.

3. Labeling of Waste Containers:

  • Clearly label all this compound waste containers with the words "Hazardous Waste," the name "this compound," and the date of accumulation.
  • Indicate the primary hazards (e.g., "Toxic," "Flammable" if applicable, though unknown).

4. Storage of Waste:

  • Store this compound waste containers in a designated satellite accumulation area within the laboratory.
  • This area should be secure, well-ventilated, and away from general laboratory traffic.
  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide them with all necessary information regarding the waste, including its name and quantity.
  • Follow all institutional and regulatory procedures for waste manifest and handover.

6. Documentation and Record Keeping:

  • Maintain a log of all this compound waste generated, including quantities and dates of disposal.
  • Retain copies of all waste manifests and disposal records as required by local and national regulations.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Mivotilate_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_management Waste Management start This compound Waste Generated segregate Segregate at Source start->segregate is_solid Solid Waste? segregate->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Lined, Leak-Proof Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Sealed, Compatible Container is_liquid->liquid_container Yes sharps_container Collect in Puncture- Resistant Sharps Bin is_sharp->sharps_container Yes label_waste Label Container: 'Hazardous Waste - this compound' solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Dispose via Approved Waste Vendor contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby fostering a secure research environment and maintaining regulatory compliance.

Personal protective equipment for handling Mivotilate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Mivotilate (CAS No. 130112-42-4). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks. This compound is a potent, non-toxic aryl hydrocarbon receptor (AhR) activator and is classified as a hepatoprotective agent.[1][2] While it is described as "non-toxic" in some contexts, it is crucial to handle it with appropriate care as with all research chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the GHS07 "Exclamation Mark" pictogram, indicating that it may be harmful. Therefore, a comprehensive approach to personal protection is mandatory.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing or aerosol generation, chemical safety goggles and a face shield must be worn.

  • Skin and Body Protection: A standard laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider a disposable gown.

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for handling small quantities of solid material. However, if dust or aerosols are likely to be generated, a properly fitted NIOSH-approved respirator is necessary.

Quantitative Data Summary:

PPE ComponentSpecification
Gloves Chemical-resistant, disposable (e.g., Nitrile, Neoprene)
Eye Protection ANSI Z87.1 compliant safety glasses with side shields (minimum); chemical safety goggles for splash hazards
Face Protection Face shield (in addition to goggles) for significant splash or aerosol risk
Body Protection Laboratory coat (standard); disposable gown for high-contamination risk procedures
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) if dust or aerosols are generated

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Use fume hood if dusty Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Handle with care Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow institutional guidelines

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Procedural Guidance:

  • Preparation:

    • Before handling, ensure you are familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.

    • Cover the work surface with an absorbent, disposable liner.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Pathway:

cluster_waste_streams Waste Generation cluster_disposal Disposal Unused this compound Unused this compound Chemical Waste Container Chemical Waste Container Unused this compound->Chemical Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Chemical Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Chemical Waste Container Hazardous Waste Disposal Service Hazardous Waste Disposal Service Chemical Waste Container->Hazardous Waste Disposal Service Label clearly

Caption: A logical flow diagram illustrating the proper disposal pathway for this compound and associated waste.

Disposal Procedures:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves, absorbent liners) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivotilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.